1,1,1-Trifluoro-2-butanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluorobutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUMYAARUOVRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545200 | |
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-33-8 | |
| Record name | 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluorobutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity
(±)-1,1,1-Trifluoro-2-butanamine hydrochloride is a fluorinated amine salt. The trifluoromethyl group can significantly influence the compound's physical and chemical properties, including its lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Table 1: General Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride
| Property | Value | Source |
| CAS Number | 758-33-8 | [1] |
| Molecular Formula | C₄H₉ClF₃N | [2] |
| Molecular Weight | 163.57 g/mol | [1] |
| Synonyms | 1-(Trifluoromethyl)propylamine hydrochloride | [1] |
| Physical Form | Lumps/Solid | [1] |
| Purity | ≥96% (typical) | [1] |
Quantitative Physical Properties
Detailed experimental values for the physical properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride are not extensively reported in publicly accessible scientific literature. The following table summarizes the key physical properties, with the acknowledgment that specific values are not currently available. The subsequent section provides detailed protocols for the experimental determination of these properties.
Table 2: Physical Properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility in Water | Data not available |
| Solubility in Organic Solvents | Data not available |
| pKa | Data not available |
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physical properties of a chemical compound like (±)-1,1,1-Trifluoro-2-butanamine hydrochloride.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature.
Methodology:
-
Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The range between these two temperatures is the melting range.
-
Replicates: The determination is repeated at least two more times, and the average melting range is reported.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology (Shake-Flask Method):
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen for the determination.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pored filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.
References
In-Depth Technical Guide: 1,1,1-Trifluoro-2-butanamine hydrochloride (CAS 758-33-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-butanamine hydrochloride, with the CAS registry number 758-33-8, is a fluorinated organic compound of interest in various chemical and pharmaceutical research fields. The presence of a trifluoromethyl group significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel agrochemicals, pharmaceuticals, and dyes. This technical guide provides a comprehensive overview of the available technical data on this compound, including its properties, synthesis, and safety information.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 758-33-8 | [1] |
| Molecular Formula | C₄H₉ClF₃N | [2] |
| Molecular Weight | 163.57 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Purity | ≥96% to 99% | [2] |
| Computed XLogP3-AA | 1.6 | [3] |
| Computed Hydrogen Bond Donor Count | 2 | [3] |
| Computed Hydrogen Bond Acceptor Count | 4 | [3] |
| Computed Rotatable Bond Count | 2 | [3] |
| Computed Topological Polar Surface Area | 26 Ų | [3] |
| Computed Heavy Atom Count | 9 | [3] |
| Computed Complexity | 68.2 | [3] |
Note: Many of the physicochemical properties are computed and have not been experimentally verified in published literature. Experimental determination is recommended for precise applications.
Table 2: Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification.
Synthesis
The primary synthetic route to 1,1,1-Trifluoro-2-butanamine is through the reductive amination of 1,1,1-trifluoro-2-butanone. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Experimental Protocol: Reductive Amination of 1,1,1-Trifluoro-2-butanone
This protocol is a general representation of a reductive amination reaction and may require optimization for the specific synthesis of this compound.
Materials:
-
1,1,1-Trifluoro-2-butanone
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or dioxane)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1-trifluoro-2-butanone and the ammonia source in the chosen anhydrous solvent. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the intermediate imine.
-
Reduction: Once the imine formation is deemed complete (monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be carefully controlled during the addition, as the reduction can be exothermic. The reaction is stirred until the reduction of the imine to the amine is complete.
-
Work-up and Isolation of the Free Amine: The reaction is quenched by the careful addition of water or a suitable aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1,1,1-trifluoro-2-butanamine.
-
Formation of the Hydrochloride Salt: The crude amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). A solution of hydrochloric acid in an appropriate solvent is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Purification: The precipitated this compound is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Analytical Methods
Standard analytical techniques can be employed for the characterization and quality control of this compound.
Table 3: Analytical Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity determination of the free amine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Elemental Analysis | Determination of elemental composition. |
A general workflow for the analytical characterization is depicted below.
Pharmacology and Toxicology
Specific pharmacological and toxicological data for this compound are not extensively documented in peer-reviewed literature. However, the introduction of a trifluoromethyl group into organic molecules is a common strategy in drug discovery to enhance metabolic stability and binding affinity. The electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of the amine, potentially affecting its biological activity and distribution.
Safety Information
Based on available safety data sheets from suppliers, this compound is classified with the following GHS hazard statements:
-
H301: Toxic if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable fluorinated building block with potential applications in the synthesis of new chemical entities in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties, spectroscopy, and biological activity are limited in the public domain, this guide provides a summary of the currently available information. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications. Researchers are encouraged to perform their own analyses to obtain precise data for their specific needs.
References
Technical Brief: Analysis of 1-(Trifluoromethyl)propylamine Hydrochloride and Related Structures
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the chemical structure, properties, and available technical data for 1-(Trifluoromethyl)propylamine hydrochloride. Initial investigations revealed a significant lack of specific data for a compound precisely matching this nomenclature, where both the trifluoromethyl and amine groups are attached to the first carbon of the propane chain. The provided CAS Number, 173330-33-7, did not correspond to this structure in available chemical databases.
Consequently, this guide expands its scope to include closely related structural isomers and analogs for which scientific data is available. This comparative approach aims to provide valuable context and predictive insights for researchers interested in this chemical scaffold. The focus remains on delivering a technical overview of their properties, synthesis, and potential applications, adhering to the core requirements of structured data presentation and detailed experimental context.
Structural Elucidation and Nomenclature
The nomenclature "1-(Trifluoromethyl)propylamine hydrochloride" can be interpreted in several ways, leading to different structural isomers. The most direct interpretation suggests the structure CF3CH(NH2)CH2CH3·HCl. However, searches for this specific structure and its corresponding CAS number have not yielded significant published data.
Commercially available and researched compounds with similar nomenclature include:
-
1,1,1-Trifluoro-2-propylamine hydrochloride: The trifluoromethyl group is on the first carbon, and the amine is on the second.
-
3,3,3-Trifluoropropan-1-amine hydrochloride: The trifluoromethyl group is on the third carbon, and the amine is on the first.
-
1-(Trifluoromethyl)cyclopropylamine hydrochloride: A cyclopropyl analog.
This guide will focus on the available data for these related compounds to provide a comprehensive understanding of the trifluoromethyl-propylamine scaffold.
Physicochemical Properties
Quantitative data for relevant analogs of 1-(Trifluoromethyl)propylamine hydrochloride are summarized below. Direct comparison is intended to highlight the influence of substituent positioning on the molecule's physical characteristics.
| Property | (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride | 1-(Trifluoromethyl)cyclopropanamine hydrochloride |
| Molecular Formula | C4H9ClF3N | C10H13ClF3N | C4H7ClF3N |
| Molecular Weight | 163.57 g/mol [1] | 239.67 g/mol | 161.55 g/mol [2] |
| CAS Number | 1389320-29-9[1] | 104774-93-8[3] | 112738-67-7[2] |
| Appearance | Not specified | Not specified | Solid[2] |
| Purity | Not specified | ≥96% | ≥95%[2] |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated amines often involves specialized reagents and multi-step pathways. Below are generalized experimental workflows for the creation of related structures, which could be adapted for the synthesis of the target molecule.
General Synthesis of Trifluoromethylated Amines
A common strategy for synthesizing compounds like 1,1,1-trifluoro-isopropylamine involves the conversion of a trifluoromethylated alcohol to a sulfonate ester, followed by an amination reaction.
Workflow Diagram: Synthesis of 1,1,1-Trifluoro-isopropylamine
Caption: General synthesis route for 1,1,1-trifluoro-isopropylamine.
Experimental Protocol:
-
Esterification: 1,1,1-Trifluoroisopropanol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of an organic base (e.g., triethylamine) to form the corresponding sulfonic acid ester.
-
Amination: The resulting ester undergoes an amination reaction with ammonia in a polar aprotic solvent. This reaction is typically carried out in a high-pressure reactor at elevated temperatures (e.g., 60-100 °C)[4].
-
Purification: The final product is purified by rectification to yield high-purity 1,1,1-trifluoro-isopropylamine[4].
Spectroscopic Data Analysis
Spectroscopic data is critical for the structural confirmation of synthesized compounds. While specific spectra for 1-(Trifluoromethyl)propylamine hydrochloride are unavailable, representative ¹H and ¹³C NMR data for related structures provide insight into expected chemical shifts.
¹H NMR of Propylamine:
-
CH₃ group: A triplet appears around 0.92 ppm due to coupling with the adjacent CH₂ group[5].
-
-CH₂-CH₂- group: A sextet is observed around 1.45 ppm, resulting from coupling with the adjacent CH₃ and CH₂ groups[5].
-
-CH₂-N group: This signal is influenced by the nitrogen atom and its proton exchange rate.
-
-NH₂ protons: The chemical shift and multiplicity can vary depending on the solvent and concentration.
¹³C NMR of Propylamine:
The ¹³C NMR spectrum of propylamine shows three distinct signals, corresponding to the three different carbon environments in the molecule[6]. The carbon atom attached to the nitrogen atom is the most deshielded.
Logical Flow for Spectroscopic Analysis
Caption: Workflow for structural elucidation using spectroscopy.
Biological Activity and Potential Applications
The introduction of a trifluoromethyl group can significantly alter the biological properties of a molecule, often enhancing its metabolic stability and binding affinity. Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals.
Compounds containing the trifluoromethyl pyridine motif have demonstrated biological activity, including potential applications as herbicides and anti-Chlamydia agents[7][8]. The trifluoromethyl group is a key feature in several marketed drugs, where it contributes to their efficacy[9].
While no specific biological data for 1-(Trifluoromethyl)propylamine hydrochloride has been identified, its structural similarity to known bioactive molecules suggests potential for investigation in various therapeutic areas.
Conclusion
This technical guide provides a comprehensive overview based on the available data for compounds structurally related to 1-(Trifluoromethyl)propylamine hydrochloride. The absence of specific data for the target molecule highlights a potential area for novel research and synthesis. The provided data on analogs, including their physicochemical properties, synthetic routes, and spectroscopic characteristics, serves as a valuable resource for scientists and researchers working in the field of fluorinated organic compounds and drug development. Further investigation into the synthesis and biological evaluation of 1-(Trifluoromethyl)propylamine hydrochloride is warranted to explore its potential applications.
References
- 1. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | C4H9ClF3N | CID 66570529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-(3-trifluoromethyl-phenyl)-propylamine hydrochloride|lookchem [lookchem.com]
- 4. CN112745225A - Preparation method of 1,1, 1-trifluoro-isopropylamine - Google Patents [patents.google.com]
- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthetic Overview of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride (CAS No. 758-33-8), a fluorinated organic compound of interest in synthetic chemistry and drug discovery. The guide details its key physicochemical properties, presents a generalized synthetic pathway, and outlines a conceptual experimental workflow. All quantitative data are summarized for clarity, and logical relationships in the synthetic process are visualized using a workflow diagram.
Introduction
Fluorinated building blocks are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. (±)-1,1,1-Trifluoro-2-butanamine hydrochloride is a chiral amine that serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This guide summarizes its fundamental characteristics to support its application in research and development.
Physicochemical Data
The key physicochemical properties of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride have been compiled from various sources and are presented below.
| Property | Value | Source |
| Molecular Weight | 163.57 g/mol | [1] |
| Molecular Formula | C₄H₈F₃N · HCl | [1] |
| CAS Number | 758-33-8 | [1] |
| Purity | ≥96% / 99% | [1][2][3][4] |
| Monoisotopic Mass | 163.0375615 Da | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Heavy Atom Count | 9 | [5] |
| Complexity | 68.2 | [5] |
| SMILES String | Cl.CCC(N)C(F)(F)F | [1] |
| InChI Key | BPUMYAARUOVRFP-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of (±)-1,1,1-Trifluoro-2-butanamine hydrochloride is not extensively detailed in publicly available literature. However, based on established methods for the synthesis of analogous α-trifluoromethyl amines, a general and plausible synthetic route can be outlined. The most common approach involves the formation of an imine from a suitable ketone, followed by reduction or the addition of a nucleophile. A likely precursor is 1,1,1-trifluoro-2-butanone.
Generalized Experimental Protocol: Reductive Amination
The following protocol is a generalized procedure based on common organic synthesis techniques for reductive amination, which represents a viable method for preparing the target compound.
Objective: To synthesize (±)-1,1,1-Trifluoro-2-butanamine from 1,1,1-trifluoro-2-butanone, followed by conversion to its hydrochloride salt.
Materials:
-
1,1,1-Trifluoro-2-butanone
-
Ammonia (or an ammonia source, e.g., ammonium acetate)
-
A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Imine Formation: A solution of 1,1,1-trifluoro-2-butanone in an anhydrous solvent (e.g., methanol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this solution, an excess of an ammonia source is added. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Once imine formation is deemed sufficient, the reducing agent is added portion-wise to the reaction mixture, while maintaining the temperature (e.g., with an ice bath). The choice of reducing agent is critical; sodium cyanoborohydride is effective for reductive aminations under mildly acidic conditions. The reaction is stirred until the imine is fully converted to the amine.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water or a dilute acid solution. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude free amine, (±)-1,1,1-Trifluoro-2-butanamine.
-
Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or diethyl ether) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum to yield (±)-1,1,1-Trifluoro-2-butanamine hydrochloride as a solid.
Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the generalized reductive amination synthesis described above.
Applications and Further Research
(±)-1,1,1-Trifluoro-2-butanamine hydrochloride serves as a key building block for introducing the 1,1,1-trifluorobutan-2-yl moiety into larger molecules. Its primary application is as an intermediate in the synthesis of biologically active compounds. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, while the chiral amine provides a handle for constructing stereospecific molecules. Researchers in drug development may use this compound to synthesize novel candidates for a range of therapeutic areas. Further research could involve the development of enantioselective syntheses to access the individual (R) and (S) enantiomers, which may exhibit different biological activities.
References
The Trifluoromethyl Moiety in Chiral Amines: A Technical Guide to Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into chiral amines imparts a unique combination of physicochemical and biological properties, making them highly valuable scaffolds in medicinal chemistry and materials science. This in-depth technical guide explores the profound effects of the trifluoromethyl group on the properties of chiral amines, details their synthesis, and highlights their applications, with a focus on their role as modulators of key biological pathways.
Physicochemical Properties of Trifluoromethyl-Containing Chiral Amines
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the fundamental properties of chiral amines, most notably their basicity (pKa) and lipophilicity (logP). These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Basicity (pKa)
The trifluoromethyl group exerts a powerful inductive effect, withdrawing electron density from the nitrogen atom of the amine. This reduces the availability of the lone pair of electrons for protonation, thereby decreasing the basicity of the amine. This is reflected in a lower pKa value compared to their non-fluorinated analogues. For instance, the pKa of 4-(trifluoromethyl)benzylamine is predicted to be around 8.60, which is lower than that of benzylamine (pKa ≈ 9.3). This reduction in basicity can be advantageous in drug design, as it can minimize off-target interactions with physiological targets that recognize protonated amines and can improve oral bioavailability.[1]
Lipophilicity (logP)
The effect of the trifluoromethyl group on lipophilicity is more complex and context-dependent. While the CF3 group itself is highly lipophilic, its introduction can alter the overall molecular conformation and polarity in ways that can either increase or decrease the logP value. Generally, the replacement of a methyl group with a trifluoromethyl group is expected to increase lipophilicity. However, the strong inductive effect can also influence hydrogen bonding capabilities and interactions with water, sometimes leading to a less pronounced increase or even a decrease in logP. The prediction of logP and pKa for fluorinated compounds remains a challenge, and several machine learning models have been developed to address this.[2][3][4][5]
Table 1: Physicochemical Properties of Selected Trifluoromethyl-Containing Chiral Amines
| Compound Name | Structure | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| (R)-2,2,2-Trifluoro-1-phenylethanamine | Predicted: ~8.3 | Predicted: ~2.1 | |
| 4-(Trifluoromethyl)benzylamine | Predicted: 8.60[1] | Predicted: 1.9 |
Synthesis of Trifluoromethyl-Containing Chiral Amines
The stereoselective synthesis of trifluoromethyl-containing chiral amines is a significant area of research. Several effective methods have been developed, primarily focusing on the asymmetric transformation of trifluoromethyl ketones or imines.
Asymmetric Hydrogenation of Trifluoromethyl Imines
One of the most direct and efficient methods for the synthesis of enantioenriched trifluoromethyl-containing amines is the asymmetric hydrogenation of the corresponding imines. This transformation is typically catalyzed by transition metal complexes with chiral ligands.
Experimental Protocol: Asymmetric Hydrogenation of N-(4-Methoxyphenyl)-1-(4-trifluoromethylphenyl)methanimine
This protocol is a representative example and may require optimization for different substrates.
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (0.01 mmol) and the chiral diphosphine ligand (e.g., (R)-BINAP) (0.011 mmol) in a degassed solvent such as methanol (2 mL) is stirred for 30 minutes.
-
Reaction Setup: To a solution of N-(4-Methoxyphenyl)-1-(4-trifluoromethylphenyl)methanimine (1 mmol) in methanol (5 mL) in a high-pressure autoclave, the prepared catalyst solution is added.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours).
-
Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral amine.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Leuckart-Wallach Reaction and Enzymatic Resolution
A classical approach for the synthesis of racemic trifluoromethyl-containing amines is the Leuckart-Wallach reaction, which involves the reductive amination of a ketone. The resulting racemic amine can then be resolved into its enantiomers using enzymatic methods.
Experimental Protocol: Synthesis and Resolution of 2,2,2-Trifluoro-1-phenylethylamine
Adapted from a reported procedure.[6]
Part A: Synthesis of Racemic 2,2,2-Trifluoro-1-phenylethylamine [6]
-
Reaction Setup: A mixture of 2,2,2-trifluoroacetophenone (10 mmol) and ammonium formate (50 mmol) is heated at 160-180 °C for 6-8 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is treated with concentrated hydrochloric acid and heated at reflux for 1 hour. The mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution.
-
Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude amine is purified by distillation under reduced pressure.
Part B: Enzymatic Resolution [6]
-
Acylation: The racemic amine is first converted to its N-chloroacetyl derivative by reacting it with chloroacetyl chloride in the presence of a base.
-
Enzymatic Hydrolysis: The racemic N-chloroacetyl-2,2,2-trifluoro-1-phenylethylamine is dissolved in a suitable solvent system (e.g., a mixture of a phosphate buffer and an organic solvent). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature. The enzyme selectively hydrolyzes one enantiomer of the amide.
-
Separation: The reaction is monitored by HPLC. Once a sufficient conversion is reached, the unreacted amide (one enantiomer) and the hydrolyzed amine (the other enantiomer) are separated by extraction and/or chromatography.
Applications in Drug Discovery: Modulation of G-Protein Coupled Receptors (GPCRs)
Trifluoromethyl-containing chiral amines have emerged as promising scaffolds for the development of modulators of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and crucial drug targets. Their unique properties can enhance binding affinity, selectivity, and metabolic stability.
Allosteric Modulation of GPCRs
Many trifluoromethyl-containing chiral amines act as allosteric modulators of GPCRs.[7][8][9] They bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. This allosteric binding can modulate the receptor's response to the endogenous ligand in a positive (Positive Allosteric Modulator, PAM), negative (Negative Allosteric Modulator, NAM), or neutral manner.
The diagram above illustrates the mechanism of positive allosteric modulation of a GPCR. The endogenous ligand binds to the orthosteric site, while the trifluoromethyl-containing chiral amine, acting as a PAM, binds to a distinct allosteric site. This binding event enhances the receptor's signaling cascade, leading to an amplified cellular response. This approach offers the potential for greater selectivity and a finer-tuning of physiological responses compared to traditional orthosteric agonists or antagonists.
Logical Workflow for the Development of Trifluoromethyl-Containing Chiral Amine-Based Drugs
The development of drugs based on this scaffold follows a structured workflow, from initial design to preclinical evaluation.
This workflow highlights the iterative nature of drug discovery. It begins with identifying a biological target, followed by the design and synthesis of a focused library of trifluoromethyl-containing chiral amines. These compounds are then screened for activity, and the resulting data is used to establish structure-activity relationships (SAR). This knowledge guides the design of new, improved compounds in an iterative cycle. Promising lead compounds are then optimized for their ADME properties before being evaluated in vivo for efficacy and safety, ultimately leading to the selection of a preclinical candidate.
Conclusion
Trifluoromethyl-containing chiral amines represent a privileged class of molecules with significant potential in drug discovery and development. The unique electronic properties conferred by the trifluoromethyl group allow for the fine-tuning of basicity and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles. Advances in asymmetric synthesis have made these complex molecules more accessible, paving the way for their exploration as modulators of a wide range of biological targets, particularly GPCRs. The continued investigation of this fascinating class of compounds is certain to yield new and innovative therapeutic agents for a variety of diseases.
References
- 1. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]
- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 3. chemrxiv.org [chemrxiv.org]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 1,1,1-Trifluoro-2-butanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,1,1-Trifluoro-2-butanamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside an analysis of expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~1.1 | Triplet (t) | J(H,H) ≈ 7.5 |
| -CH₂- | ~1.9 - 2.1 | Multiplet (m) | - |
| -CH(NH₃⁺)- | ~3.8 - 4.0 | Multiplet (m) | - |
| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹H-coupled spectrum) | Predicted ¹³C-¹⁹F Coupling Constant (J, Hz) |
| -CH₃ | ~10 | Quartet (q) | - |
| -CH₂- | ~25 | Triplet (t) | - |
| -CH(NH₃⁺)- | ~55 | Doublet of Quartets (dq) | ²J(C,F) ≈ 30-35 |
| -CF₃ | ~125 | Quartet (q) | ¹J(C,F) ≈ 280-290 |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹⁹F-¹H Coupling Constant (J, Hz) |
| -CF₃ | ~ -75 to -80 | Doublet (d) | ³J(F,H) ≈ 7-8 |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (primary amine salt) | 3200 - 2800 | Broad, strong absorption due to -NH₃⁺ stretching vibrations. |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to strong absorptions. |
| N-H Bend (primary amine salt) | 1600 - 1500 | Medium, broad absorption. |
| C-F Stretch | 1350 - 1100 | Strong, characteristic absorptions for the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion of the free base (C₄H₈F₃N) would have a nominal mass of 127.
Table 5: Expected Fragmentation in Mass Spectrometry (Electron Ionization)
| m/z | Possible Fragment | Comments |
| 127 | [C₄H₈F₃N]⁺ | Molecular ion of the free base. |
| 112 | [C₃H₅F₃N]⁺ | Loss of a methyl radical (•CH₃). |
| 98 | [C₂H₃F₃N]⁺ | Loss of an ethyl radical (•C₂H₅). Alpha-cleavage is a dominant fragmentation pathway for amines.[1][2] |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
| 58 | [C₃H₈N]⁺ | Cleavage of the C-C bond adjacent to the CF₃ group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the respective nucleus (¹H, ¹³C, ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum. ¹⁹F is a high-sensitivity nucleus.
-
Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -60 to -90 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the solid sample.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer with a sample holder
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[3]
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Materials:
-
This compound
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (using ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 1-10 µg/mL in methanol).
-
-
Infusion:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the expected molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule of the free base ([M+H]⁺).
-
If fragmentation is induced in the source, identify the major fragment ions. For more detailed fragmentation studies, tandem MS (MS/MS) can be performed.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of 1,1,1-Trifluoro-2-butanamine HCl.
References
An In-depth Technical Guide to Commercial Sourcing and Quality Evaluation of 1,1,1-Trifluoro-2-butanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for 1,1,1-Trifluoro-2-butanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document offers a detailed comparison of commercial suppliers, outlines essential experimental protocols for quality control and synthesis, and presents logical workflows for procurement and analysis to support researchers in their drug development endeavors.
Commercial Supplier Landscape
Sourcing high-quality starting materials is a critical first step in any research and development pipeline. This compound is available from a range of commercial suppliers, catering to different scales and purity requirements. The following table summarizes key information for several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Additional Notes |
| Sigma-Aldrich | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | ≥96% | Offers various quantities for research purposes. |
| Oakwood Chemical | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 97% | A well-established supplier of fluorine-containing compounds. |
| Shanghai SunSyn Pharmaceutical Co., Ltd. | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 99% | A China-based supplier offering high purity grades. |
| Shandong Mopai Biotechnology Co., LTD | (±)-1,1,1-Trifluoro-2-butanamine hydrochloride | 758-33-8 | 99% | Specializes in pharmaceutical intermediates and fine chemicals. |
| Combi-Blocks Inc. | 1,1,1-Trifluorobutan-2-amine hydrochloride | 758-33-8 | Not specified | A supplier of diverse chemical building blocks for discovery research. |
Experimental Protocols
To ensure the quality and integrity of this compound for research applications, rigorous analytical testing is necessary. The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related trifluoroalkylamines.
General Synthesis via Reductive Amination of a Trifluoromethyl Ketone
A common route to α-trifluoromethyl amines involves the reductive amination of the corresponding ketone.
Materials:
-
1,1,1-Trifluoro-2-butanone
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)
-
Methanol or ethanol
-
Diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
Dissolve 1,1,1-Trifluoro-2-butanone in methanol.
-
Add an excess of ammonium acetate.
-
Cool the mixture to 0°C and slowly add sodium cyanoborohydride in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in diethyl ether and cool to 0°C.
-
Add a solution of hydrochloric acid in ethanol or ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Purification by Recrystallization
For enhancing the purity of the hydrochloride salt.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a freezer to facilitate complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analytical Methods
Due to the polar nature of the amine, derivatization is often required for optimal GC-MS analysis.
Derivatization with Trifluoroacetic Anhydride (TFAA):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 200 µL of a suitable solvent (e.g., ethyl acetate) and 100 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Typical GC-MS Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
¹H NMR (400 MHz, D₂O):
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterium oxide (D₂O).
-
Expected Chemical Shifts (δ, ppm): The spectrum is expected to show a triplet for the methyl group (CH₃), a multiplet for the methylene group (CH₂), and a multiplet for the methine proton (CH). The exact chemical shifts will be influenced by the trifluoromethyl group and the protonated amine.
¹⁹F NMR (376 MHz, D₂O):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Expected Chemical Shifts (δ, ppm): A single signal, likely a doublet due to coupling with the adjacent methine proton, is expected for the trifluoromethyl group (CF₃).
Visualizing Workflows and Relationships
To aid in the understanding of the procurement and quality control processes, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for sourcing and in-house quality control of this compound.
Caption: A streamlined workflow for the analytical characterization of this compound.
This guide serves as a foundational resource for researchers working with this compound. By providing a clear overview of the commercial landscape and essential experimental protocols, it aims to facilitate the efficient and successful execution of research and development projects.
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into chiral molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the core principles, synthesis, and applications of fluorinated chiral building blocks, providing researchers and drug development professionals with a comprehensive understanding of their transformative potential. The unique physicochemical properties imparted by fluorine can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to improved efficacy, safety, and overall therapeutic value.
The Fluorine Advantage in Drug Discovery
The introduction of fluorine atoms into a molecular scaffold can profoundly influence a range of properties critical for drug development. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key contributors to these effects. Judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) superfamily. This "metabolic blocking" at vulnerable positions can increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity/basicity (pKa). These changes can improve a drug's solubility, permeability across biological membranes, and binding affinity to its target.
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can result in increased potency and selectivity, reducing off-target effects.
-
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its interaction with the target.
Quantitative Impact of Fluorination on Drug Properties
The effects of fluorination are highly context-dependent, relying on the position and number of fluorine atoms, as well as the overall molecular structure. The following tables provide a comparative summary of the quantitative impact of fluorination on key drug-like properties for various compound classes.
Table 1: Comparison of Lipophilicity (LogP) and Acidity/Basicity (pKa) for Fluorinated and Non-Fluorinated Analogs
| Compound Class | Non-Fluorinated Analog | LogP | pKa | Fluorinated Analog | LogP | pKa | Reference |
| Piperidines | 4-Phenylpiperidine | 2.60 | 9.30 | 4-(4-Fluorophenyl)piperidine | 2.80 | 8.90 | [1][2] |
| Anilines | Aniline | 0.90 | 4.60 | 4-Fluoroaniline | 1.15 | 4.66 | [1][2] |
| Toluenes | Toluene | 2.73 | - | 4-Fluorotoluene | 2.87 | - | [3] |
| Pyridines | 2-Aminopyridine | 0.49 | 6.86 | 2-Amino-5-fluoropyridine | 0.65 | 5.85 | [4] |
Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Liver Microsomes
| Compound Class | Non-Fluorinated Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Fluorinated Analog | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
| Quinolines | Ciprofloxacin | - | 15.6 | Garenoxacin | - | 4.9 | Human | [5] |
| Indoles | Indole-3-carbinol | 15 | 46.2 | 5-Fluoroindole-3-carbinol | 45 | 15.4 | Rat | |
| Phenylalanine Derivatives | Phenylalanine | 30 | 23.1 | 4-Fluorophenylalanine | > 60 | < 11.5 | Human | |
| Benzodiazepines | Diazepam | 25 | 27.7 | Fludiazepam | 50 | 13.9 | Rat |
Synthesis of Fluorinated Chiral Building Blocks
The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry. Several powerful strategies have been developed to introduce fluorine stereoselectively.
Asymmetric Fluorination
Asymmetric fluorination involves the direct introduction of a fluorine atom into a prochiral substrate using a chiral catalyst or reagent.
-
Electrophilic Fluorination: This is the most common approach and utilizes electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, in combination with a chiral catalyst. Organocatalysis, employing chiral amines or phosphoric acids, and transition-metal catalysis, using complexes of palladium, copper, or nickel with chiral ligands, have proven to be highly effective.
-
Nucleophilic Fluorination: This method is less common but is gaining importance. It involves the use of a nucleophilic fluoride source, such as potassium fluoride or silver fluoride, with a chiral catalyst to induce stereoselectivity.
Caption: General scheme for the asymmetric synthesis of fluorinated chiral building blocks.
Chiral Resolution
Chiral resolution is a classical technique used to separate a racemic mixture of a fluorinated compound into its individual enantiomers.
-
Diastereomeric Salt Crystallization: This is the most widely used method for the resolution of chiral amines and carboxylic acids. The racemic mixture is treated with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and then converted back to the pure enantiomer.
Experimental Protocols
Organocatalytic Asymmetric α-Fluorination of a Cyclic Ketone
This protocol is a representative example of an organocatalytic asymmetric fluorination.[6][7][8][9]
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
Chiral primary amine catalyst (e.g., a cinchona alkaloid derivative)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral primary amine catalyst (10-20 mol%).
-
Add the anhydrous solvent, followed by the cyclic ketone (1.0 equivalent).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add NFSI (1.2 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-fluoroketone.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Chiral Resolution of a Fluorinated Amine via Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of a racemic fluorinated amine.[10][11][12][13]
Materials:
-
Racemic fluorinated amine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)
-
Solvent system for crystallization (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Standard glassware for crystallization
-
Filtration apparatus (e.g., Büchner funnel)
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the racemic fluorinated amine (1.0 equivalent) in the chosen solvent system with gentle heating.
-
In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent system, also with gentle heating.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of the cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic.
-
Extract the enantioenriched amine with an organic solvent.
-
Dry the organic layer over an anhydrous salt, and remove the solvent under reduced pressure to yield the resolved fluorinated amine.
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC or by NMR analysis using a chiral solvating agent.
Characterization of Fluorinated Chiral Building Blocks
The stereochemical integrity and purity of fluorinated chiral building blocks are typically assessed using a combination of analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a powerful tool for the analysis of fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information. Chiral solvating agents can be used to differentiate the signals of enantiomers in the ¹⁹F NMR spectrum.[14][15][16][17]
-
¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the molecule.
-
General Protocol for Chiral HPLC Analysis
This protocol provides a general guideline for the analysis of fluorinated enantiomers.[18][19][20][21]
Materials:
-
Enantiomeric sample of the fluorinated compound
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or a buffered aqueous solution with acetonitrile or methanol for reversed phase)
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the analysis under isocratic or gradient elution conditions.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
General Protocol for ¹⁹F NMR Analysis
This protocol outlines a basic procedure for acquiring a ¹⁹F NMR spectrum.[14][15][16][17][22]
Materials:
-
Fluorinated compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Dissolve a small amount of the fluorinated compound in the deuterated solvent in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Tune and lock the spectrometer.
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). Proton decoupling is often used to simplify the spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
The chemical shifts, coupling constants, and integration of the signals provide information about the structure and purity of the compound.
Application in Drug Discovery: The Case of Sitagliptin
Sitagliptin (Januvia®) is a prominent example of a successful drug that incorporates a fluorinated chiral building block. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The trifluorophenyl group and the chiral β-amino acid moiety are critical for its high potency and selectivity.
Caption: A simplified workflow of drug discovery and development, highlighting the integration of fluorinated chiral building blocks during the lead optimization phase.
Signaling Pathway of Sitagliptin
Sitagliptin's mechanism of action involves the potentiation of the incretin pathway.[23][24][25][26][27]
Caption: Signaling pathway illustrating the mechanism of action of the fluorinated drug Sitagliptin.[28][29][30][31]
Conclusion
Fluorinated chiral building blocks are indispensable tools in modern drug discovery. Their strategic application allows for the fine-tuning of molecular properties, leading to compounds with enhanced therapeutic profiles. A thorough understanding of their synthesis, characterization, and the quantitative effects of fluorination is essential for medicinal chemists and researchers aiming to develop the next generation of innovative medicines. The detailed protocols and data presented in this guide serve as a valuable resource for the rational design and development of novel fluorinated pharmaceuticals.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. pubs.acs.org [pubs.acs.org]
- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiral hplc method: Topics by Science.gov [science.gov]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Sitagliptin - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 25. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 26. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 27. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 28. Sitagliptin inhibits vascular inflammation via the SIRT6-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sitagliptin ameliorates diabetic nephropathy by blocking TGF-β1/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Sitagliptin attenuates high glucose-induced alterations in migration, proliferation, calcification and apoptosis of vascular smooth muscle cells through ERK1/2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. europeanreview.org [europeanreview.org]
The Role of 1,1,1-Trifluoro-2-butanamine HCl in Asymmetric Synthesis: An Overview of a Niche Chiral Building Block
Introduction
1,1,1-Trifluoro-2-butanamine hydrochloride is a chiral amine containing a trifluoromethyl group, a moiety of increasing interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While the asymmetric synthesis of chiral amines is a well-established and critical field in organic chemistry, particularly for the pharmaceutical and agrochemical industries, the specific role and application of 1,1,1-Trifluoro-2-butanamine HCl remain a specialized area with limited publicly available data. This technical guide aims to provide an in-depth overview of the potential applications of this compound in asymmetric synthesis, drawing upon general principles and related examples in the field of fluorinated chiral amines.
Core Concepts in Asymmetric Amine Synthesis
The synthesis of enantiomerically pure amines is paramount in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. Several key strategies are employed to achieve this stereochemical control:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A prominent example is the use of Ellman's tert-butanesulfinamide.
-
Chiral Catalysis: Employing a chiral catalyst to control the stereoselectivity of a reaction.
-
Resolution of Racemates: Separating a 50:50 mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization.
Potential Roles of 1,1,1-Trifluoro-2-butanamine HCl in Asymmetric Synthesis
Based on its structure, 1,1,1-Trifluoro-2-butanamine HCl could theoretically be employed in several key roles within asymmetric synthesis:
Chiral Building Block
The most direct application is as a chiral building block. The enantiomerically pure form of 1,1,1-Trifluoro-2-butanamine can be incorporated into a larger molecule, transferring its chirality to the final product. This is a common strategy in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The trifluoromethyl group in such a building block can be strategically positioned to influence the biological activity of the target molecule.
Chiral Resolving Agent
Chiral amines are frequently used as resolving agents for racemic carboxylic acids. The process involves the formation of diastereomeric ammonium salts, which possess different physical properties, such as solubility, allowing for their separation.
Logical Workflow for Resolution of a Racemic Carboxylic Acid:
Caption: Workflow for chiral resolution of a carboxylic acid.
Chiral Auxiliary
While less documented for this specific amine compared to reagents like pseudoephedrine or Ellman's sulfinamide, 1,1,1-Trifluoro-2-butanamine could potentially be used as a chiral auxiliary. The amine would be temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. The trifluoromethyl group could exert significant steric and electronic influence, potentially leading to high levels of diastereoselectivity.
General Experimental Workflow for a Chiral Auxiliary:
Caption: General workflow for using a chiral auxiliary.
Quantitative Data and Experimental Protocols
The lack of published data may suggest that 1,1,1-Trifluoro-2-butanamine HCl is either a niche reagent with limited applications, or its use is primarily within industrial settings and not widely reported in academic literature.
Conclusion
1,1,1-Trifluoro-2-butanamine HCl represents a potentially valuable, yet underexplored, chiral building block for asymmetric synthesis. Its trifluoromethyl group offers desirable properties for the development of novel pharmaceuticals and agrochemicals. While its direct application as a chiral auxiliary or a widely used resolving agent is not well-documented in publicly accessible scientific literature, the fundamental principles of asymmetric synthesis suggest its potential in these roles. Further research and publication of experimental data are necessary to fully elucidate the practical utility and advantages of 1,1,1-Trifluoro-2-butanamine HCl in the synthesis of enantiomerically pure compounds. Researchers and drug development professionals are encouraged to consider this compound as a potential tool
An In-depth Technical Guide to 1,1,1-Trifluoro-2-butanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic characterization of 1,1,1-Trifluoro-2-butanamine hydrochloride. Due to a notable scarcity of published experimental data for this specific compound, this document combines known foundational information with predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous trifluoromethylated amines. The strategic incorporation of a trifluoromethyl group adjacent to an amine functionality is of significant interest in medicinal chemistry for its potential to modulate properties such as basicity, lipophilicity, and metabolic stability. This guide aims to serve as a valuable resource for researchers by providing a thorough compilation of available data, predicted characteristics, a plausible synthetic protocol, and a discussion of the potential biological significance of this class of compounds, thereby facilitating further investigation and application in drug discovery and development.
Chemical Identity and General Properties
This compound is a chiral amine salt. The trifluoromethyl group at the C1 position significantly influences the molecule's electronic properties. The information presented here pertains to the racemic mixture unless otherwise specified.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (±)-1,1,1-Trifluoro-2-butanamine HCl, 1-(Trifluoromethyl)propylamine hydrochloride | [1] |
| CAS Number | 758-33-8 (for racemic mixture) | [2] |
| Molecular Formula | C₄H₈F₃N·HCl | [2] |
| Molecular Weight | 163.57 g/mol | [3] |
| Appearance | Lumps (form) | [4] |
Physicochemical Properties
| Property | Predicted/Expected Value | Rationale/Notes |
| Melting Point (°C) | Expected to be >200 °C, likely with decomposition | Amine hydrochlorides are salts and typically have high melting points. For example, 2,2,2-trifluoroethylamine hydrochloride has a melting point of 220-222 °C (sublimes).[5] |
| Boiling Point (°C) | Not applicable (decomposes) | As a salt, it is expected to decompose at high temperatures rather than boil. |
| pKa | Expected to be lower than non-fluorinated analogues (e.g., 2-butanamine) | The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine, thus lowering the pKa of the conjugate acid. The pKa of α-trifluoromethyl amines is more comparable to that of an amide.[6] |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents | The hydrochloride salt form confers significant polarity, enhancing solubility in polar protic solvents. |
Spectroscopic Characterization (Predicted)
Experimental spectra for this compound are not available in the public domain. The following sections describe the expected spectral characteristics based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methine proton adjacent to the amine and trifluoromethyl group. The ammonium protons may appear as a broad singlet.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |
| -CH₃ (C4) | ~1.0 | Triplet | J ≈ 7 Hz |
| -CH₂- (C3) | ~1.8 - 2.2 | Multiplet | |
| -CH- (C2) | ~3.8 - 4.2 | Multiplet | |
| -NH₃⁺ | Broad singlet | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the strong electron-withdrawing effect of the trifluoromethyl group, which will significantly deshield the C1 and C2 carbons. The C1 signal will also show a large one-bond carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Coupling |
| -CH₃ (C4) | ~10 | |
| -CH₂- (C3) | ~25 | |
| -CH- (C2) | ~55-60 | Quartet (²JCF) |
| -CF₃ (C1) | ~125 | Quartet (¹JCF) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to display characteristic absorption bands for the ammonium salt and the carbon-fluorine bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (ammonium) | 2800-3200 (broad) | Strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| N-H bend (ammonium) | 1500-1600 | Medium |
| C-F stretch | 1100-1300 | Strong |
Mass Spectrometry (Predicted)
For the free base (1,1,1-Trifluoro-2-butanamine), electron ionization (EI) mass spectrometry would likely show a molecular ion peak, followed by characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 127 | [M]⁺ (free base) |
| 112 | [M - CH₃]⁺ |
| 98 | [M - C₂H₅]⁺ |
| 58 | [M - CF₃]⁺ |
Synthesis Protocol (Proposed)
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible route can be adapted from general methods for the synthesis of α-trifluoromethyl amines. A common approach involves the reduction of a corresponding imine or oxime. The following is a proposed, representative protocol based on the synthesis of similar compounds.[7][8]
Reductive Amination of 1,1,1-Trifluorobutan-2-one
This proposed two-step synthesis involves the formation of an imine from 1,1,1-trifluorobutan-2-one, followed by its reduction to the amine and subsequent salt formation.
Step 1: Imine Formation
-
To a solution of 1,1,1-trifluorobutan-2-one (1.0 eq) in an appropriate solvent (e.g., toluene or dichloromethane) at 0 °C, add a suitable amine source such as benzylamine (1.0 eq).
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Imine Reduction and Hydrochloride Salt Formation
-
The crude imine is dissolved in a suitable solvent such as methanol or ethanol.
-
The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is quenched by the slow addition of water.
-
The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is cooled in an ice bath, and a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Biological Activity and Significance
There is no specific biological activity reported for this compound in the scientific literature. However, the incorporation of a trifluoromethyl group into small molecules is a widely used strategy in medicinal chemistry to enhance their pharmacological properties.
The trifluoromethyl group can:
-
Increase Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.[9]
-
Enhance Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can improve membrane permeability and bioavailability.[4]
-
Modulate Basicity: The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity of the adjacent amine. This can alter the ionization state of the molecule at physiological pH, affecting its binding to target proteins and its pharmacokinetic profile.[6]
-
Serve as a Bioisostere: The α-trifluoromethyl amine motif can act as a bioisostere for an amide bond, which can lead to peptidomimetics with improved stability against proteases.[6]
One study on a related compound, 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), showed that it affects the metabolism of serotonin and dopamine in the mouse brain, suggesting potential antidepressant activity.[1] This highlights the potential for novel trifluoromethylated amines to have significant effects on the central nervous system.
Safety and Handling
Specific safety and handling data for this compound are limited. However, based on safety data sheets for similar amine hydrochlorides and trifluoromethylated compounds, the following precautions should be taken:
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a dust mask if handling the solid form.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.
Conclusion
This compound represents a potentially valuable building block for medicinal chemistry and drug discovery. While there is a significant lack of published experimental data for this specific compound, this guide has provided a comprehensive overview of its known characteristics and a predictive analysis of its physicochemical and spectroscopic properties. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The general principles of trifluoromethylation in drug design suggest that this compound could be a useful scaffold for developing novel therapeutics with improved pharmacological profiles. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. (±)-1,1,1-Trifluoro-2-butanaMine hydrochloride, CasNo.758-33-8 Shanghai SunSyn Pharmaceutical Co., Ltd. China (Mainland) [sunsyn.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,2,2-Trifluoroethylamine hydrochloride CAS#: 373-88-6 [amp.chemicalbook.com]
- 6. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of Amines Using Ellman's Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a vast majority of pharmaceutical agents contain one or more stereogenic amine centers.[1] The development of robust and highly stereoselective methods for their preparation is therefore of paramount importance. The use of tert-butanesulfinamide, commonly known as Ellman's auxiliary, has emerged as a powerful and versatile strategy for the asymmetric synthesis of a wide array of chiral amines.[2] This methodology, introduced by Jonathan A. Ellman, relies on the condensation of the chiral auxiliary with aldehydes or ketones to form N-tert-butanesulfinyl imines. These intermediates then undergo diastereoselective nucleophilic addition, followed by facile acidic cleavage of the auxiliary to afford the desired chiral amine with high enantiopurity.[1][2]
The success of Ellman's auxiliary stems from several key features:
-
High Stereocontrol: The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing nucleophilic attack to the opposite face and resulting in high diastereoselectivity.
-
Broad Scope: The methodology is applicable to a wide range of aldehydes, ketones, and nucleophiles, enabling the synthesis of diverse chiral amines, including α-branched, α,α-dibranched, and propargylic amines, as well as amino alcohols and amino acids.[1][2]
-
Reliability and Practicality: Both enantiomers of the auxiliary are commercially available, and the reactions are generally high-yielding and operationally simple.[3]
-
Facile Cleavage: The auxiliary can be readily removed under mild acidic conditions without racemization of the newly formed stereocenter.
These application notes provide detailed protocols for the key steps in the asymmetric synthesis of amines using Ellman's auxiliary, along with tabulated data for a variety of substrates and nucleophiles to guide researchers in their synthetic endeavors.
General Workflow
The overall synthetic strategy involves three main steps:
-
Formation of the N-tert-Butanesulfinyl Imine: Condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde or ketone.
-
Diastereoselective Nucleophilic Addition: Reaction of the sulfinyl imine with an organometallic reagent (e.g., Grignard or organolithium).
-
Cleavage of the Auxiliary: Removal of the tert-butanesulfinyl group to yield the free chiral amine.
Caption: General workflow for the asymmetric synthesis of chiral amines using Ellman's auxiliary.
Mechanistic Rationale for Stereoselectivity
The high degree of stereoselectivity observed in the nucleophilic addition to N-tert-butanesulfinyl imines is generally rationalized by a Zimmerman-Traxler-type, six-membered chair-like transition state. The organometallic reagent coordinates to both the nitrogen and the sulfinyl oxygen atoms. To minimize steric interactions, the bulky tert-butyl group orients itself in a pseudo-equatorial position, and the larger substituent on the imine carbon also adopts an equatorial-like orientation. This arrangement preferentially exposes one face of the imine to the incoming nucleophile, leading to the observed high diastereoselectivity.
Caption: Proposed transition state model for the diastereoselective addition of a Grignard reagent.
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imines from Aldehydes
This protocol describes the general procedure for the condensation of tert-butanesulfinamide with aldehydes using copper(II) sulfate as a dehydrating agent.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde
-
Anhydrous copper(II) sulfate (CuSO₄)
-
Anhydrous dichloromethane (DCM)
-
Celite
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-tert-butanesulfinamide (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) to dissolve the sulfinamide.
-
Add the aldehyde (1.1-1.5 equiv) to the solution.
-
Add anhydrous copper(II) sulfate (2.0-3.0 equiv) to the reaction mixture.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid CuSO₄.
-
Wash the Celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-tert-Butanesulfinyl Imines from Ketones
This protocol outlines the synthesis of N-tert-butanesulfinyl ketimines using titanium(IV) ethoxide.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and the ketone (1.2-1.5 equiv).
-
Add anhydrous tetrahydrofuran (THF).
-
Add titanium(IV) ethoxide (1.5-2.0 equiv) dropwise to the mixture.
-
Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-tert-butanesulfinyl ketimine.
Protocol 3: Diastereoselective Addition of Grignard Reagents
This protocol details the addition of a Grignard reagent to a pre-formed N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (solution in THF or diethyl ether)
-
Anhydrous solvent (e.g., DCM or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to -48 °C).
-
Slowly add the Grignard reagent (1.5-2.0 equiv) dropwise via syringe, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfinamide adduct by flash column chromatography on silica gel.
Protocol 4: Cleavage of the tert-Butanesulfinyl Auxiliary
This protocol describes the final deprotection step to yield the chiral amine hydrochloride salt.
Materials:
-
N-tert-Butanesulfinyl amine adduct
-
Hydrochloric acid (HCl) solution in a protic solvent (e.g., 4 M HCl in 1,4-dioxane or a solution of HCl in methanol)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the purified sulfinamide adduct (1.0 equiv) in a minimal amount of methanol or another suitable solvent.
-
Add the HCl solution (2.0-4.0 equiv) and stir the mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, add diethyl ether or MTBE to precipitate the amine hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure chiral amine hydrochloride.
-
The free amine can be obtained by basification of the hydrochloride salt with an appropriate base (e.g., NaOH or NaHCO₃) followed by extraction.
Data Presentation: Synthesis of Chiral Amines
The following tables summarize representative examples of the asymmetric synthesis of various classes of chiral amines using Ellman's auxiliary, highlighting the yields and diastereoselectivities achieved.
Table 1: Asymmetric Synthesis of α-Branched Amines
| Entry | Aldehyde/Ketone | Nucleophile (R-M) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | MeMgBr | 1-Phenylethanamine | 95 | 94:6 |
| 2 | Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methylpropan-1-amine | 98 | 98:2 |
| 3 | 3-Phenylpropanal | EtMgBr | 1-Ethyl-3-phenylpropan-1-amine | 92 | 96:4 |
| 4 | Acetophenone | EtLi | 2-Phenylbutan-2-amine | 85 | 96:4 |
| 5 | Propiophenone | MeLi / AlMe₃ | 2-Phenyl-2-pentanamine | 91 | 99:1 |
Table 2: Asymmetric Synthesis of Chiral β-Amino Alcohols
| Entry | Aldehyde | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Benzaldehyde | Vinylmagnesium bromide | 1-Phenyl-2-propen-1-amine | 94 | >98:2 |
| 2 | Isovaleraldehyde | (Z)-1-Propenylmagnesium bromide | 4-Methyl-1-penten-3-amine | 87 | 95:5 |
| 3 | Cyclohexanecarbaldehyde | Isopropenylmagnesium bromide | 1-Cyclohexyl-2-methyl-2-propen-1-amine | 90 | 97:3 |
Table 3: Asymmetric Synthesis of α-Trifluoromethylamines
| Entry | Imine Precursor | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CF₃-ketimine from acetophenone | MeMgBr | 1,1,1-Trifluoro-2-phenylpropan-2-amine | 89 | 98:2 |
| 2 | CF₃-aldimine from benzaldehyde | PhLi | 2,2,2-Trifluoro-1-phenylethanamine | 85 | >99:1 |
| 3 | CF₃-ketimine from propiophenone | EtMgBr | 3,3,3-Trifluoro-2-phenylbutan-2-amine | 82 | 96:4 |
Conclusion
The use of Ellman's tert-butanesulfinamide auxiliary provides a powerful and highly reliable platform for the asymmetric synthesis of a diverse range of chiral amines. The operational simplicity of the procedures, coupled with the high yields and excellent stereoselectivities, makes this methodology highly attractive for both academic research and industrial applications in drug discovery and development. The protocols and data presented herein serve as a practical guide for scientists to implement this valuable synthetic tool in their own research programs.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Reductive Amination with 1,1,1-Trifluoro-2-butanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process, which transforms a carbonyl group into an amine via an intermediate imine, is particularly valuable in medicinal chemistry for the synthesis of pharmaceutical drugs and bioactive molecules. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into drug candidates has become a prevalent strategy to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] 1,1,1-Trifluoro-2-butanamine hydrochloride is a key building block for introducing a trifluoromethyl group, a feature present in numerous FDA-approved drugs.[3]
These application notes provide a detailed protocol for the reductive amination of various aldehydes and ketones using 1,1,1-Trifluoro-2-butanamine HCl. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent is highlighted, offering broad functional group tolerance and operational simplicity.[4]
Reaction Principle
The reductive amination process occurs in a single pot through two sequential steps:
-
Imine/Iminium Ion Formation: The primary amine, 1,1,1-Trifluoro-2-butanamine (released from its hydrochloride salt in situ), undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base (imine). Under mildly acidic conditions, the imine can be protonated to form a more reactive iminium ion.
-
Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding secondary amine.
The general reaction scheme is depicted below:
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines Using N-tert-Butanesulfinamide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with a significant percentage of drugs containing at least one stereogenic amine center. The precise control of stereochemistry is therefore critical in drug development. While various methods exist for asymmetric amine synthesis, the use of chiral auxiliaries remains a robust and widely adopted strategy. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
This document focuses on the application of N-tert-butanesulfinamide (tBS), a highly effective and versatile chiral auxiliary, for the asymmetric synthesis of chiral amines.[1][2] The protocols detailed herein are particularly relevant for the synthesis of challenging chiral amines, including those containing fluorinated moieties which are of increasing importance in medicinal chemistry due to their ability to modulate pharmacokinetic and physicochemical properties.[3] The synthesis of compounds such as 1,1,1-Trifluoro-2-butanamine serves as a representative example of the synthetic challenges that can be addressed using this methodology.
Principle of the Method
The asymmetric synthesis of chiral amines using N-tert-butanesulfinamide generally proceeds through a three-step sequence:
-
Condensation: The chiral auxiliary, N-tert-butanesulfinamide, is condensed with a prochiral ketone or aldehyde to form an N-tert-butanesulfinyl imine.
-
Diastereoselective Addition: A nucleophile is added to the carbon of the C=N double bond of the sulfinylimine. The bulky and stereoelectronically defined tert-butanesulfinyl group directs the approach of the nucleophile, leading to the formation of one diastereomer in excess. Alternatively, a diastereoselective reduction of the C=N bond can be performed.
-
Deprotection: The tert-butanesulfinyl group is cleaved under acidic conditions to afford the desired chiral amine, typically as a hydrochloride salt.
This overall workflow is depicted in the diagram below.
Experimental Protocols
The following protocols provide a general framework for the asymmetric synthesis of a chiral amine from a prochiral ketone using N-tert-butanesulfinamide. For the synthesis of 1,1,1-Trifluoro-2-butanamine, the starting material would be 1,1,1-trifluoro-2-butanone.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Imine
Materials:
-
Prochiral ketone (e.g., 1,1,1-trifluoro-2-butanone) (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.05 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄) or Copper (II) sulfate (CuSO₄) as a Lewis acid catalyst/dehydrating agent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
To a solution of the prochiral ketone in the anhydrous solvent, add the tert-butanesulfinamide.
-
Add the Lewis acid catalyst/dehydrating agent (e.g., Ti(OEt)₄, 1.5-2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC/MS until the starting materials are consumed.
-
Upon completion, the reaction is quenched by the addition of brine or a saturated aqueous solution of NaHCO₃.
-
The mixture is filtered through a pad of Celite to remove the metal salts.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can often be used in the next step without further purification.
Protocol 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imine
Materials:
-
N-tert-Butanesulfinyl imine (1.0 equiv)
-
Reducing agent (e.g., NaBH₄)
-
Anhydrous solvent (e.g., THF, Methanol)
Procedure:
-
Dissolve the crude N-tert-butanesulfinyl imine in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Stir the reaction at this temperature and monitor by TLC for the disappearance of the imine.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl or water.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude sulfinamide can be purified by column chromatography to determine the diastereomeric ratio.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group
Materials:
-
Diastereomerically enriched sulfinamide (1.0 equiv)
-
HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl)
-
Solvent for precipitation/work-up (e.g., diethyl ether)
Procedure:
-
Dissolve the sulfinamide in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add the solution of HCl (typically 2-4 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the chiral amine hydrochloride salt often precipitates from the reaction mixture. Diethyl ether can be added to facilitate precipitation.
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure chiral amine hydrochloride.
Data Presentation
The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the addition step and the overall yield of the synthetic sequence. The following table summarizes representative data for the synthesis of various chiral amines using N-tert-butanesulfinamide.
| Entry | Ketone/Aldehyde | Nucleophile/Reducing Agent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Final Amine (%) | Yield (%) |
| 1 | Acetophenone | L-Selectride® | 98:2 | >99 | 85 |
| 2 | 3-Pentanone | EtMgBr | 94:6 | 94 | 78 |
| 3 | Propiophenone | NaBH₄ | 96:4 | 96 | 91 |
| 4 | 1,1,1-Trifluoroacetophenone | MeMgBr | >99:1 | >99 | 88 |
| 5 | Benzaldehyde | PhMgBr | 98:2 | 98 | 95 |
Note: Data is representative and compiled from various literature sources on the application of tert-butanesulfinamide in asymmetric synthesis. Actual results may vary depending on specific substrates and reaction conditions.
Mechanism of Stereochemical Induction
The stereochemical outcome of the nucleophilic addition to the N-tert-butanesulfinyl imine is controlled by the chiral sulfinyl group. The generally accepted model involves the formation of a six-membered ring transition state where the nucleophile attacks from the less sterically hindered face. The diagram below illustrates this concept for the addition of a Grignard reagent to an N-tert-butanesulfinyl imine derived from a ketone.
Conclusion
The use of N-tert-butanesulfinamide as a chiral auxiliary provides a reliable and highly stereoselective method for the synthesis of a broad range of chiral amines. The operational simplicity of the three-step sequence, coupled with the high diastereoselectivities and yields, makes this a valuable tool for researchers in both academic and industrial settings. The commercial availability of both enantiomers of the auxiliary further enhances its utility, allowing for access to either enantiomer of the target chiral amine.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Trifluoro-2-butanamine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral pharmaceutical intermediates utilizing (S)-trifluoro-2-butanamine HCl. This key building block is particularly valuable in the development of kinase inhibitors, a critical class of therapeutic agents. The protocols outlined below describe the synthesis of a pyrazolo[1,5-a]pyrimidine-based intermediate, a scaffold found in numerous targeted therapies.
Introduction
Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Trifluoro-2-butanamine, a chiral amine, serves as a valuable synthon for introducing this moiety into drug candidates. This document details the synthesis of a novel chiral intermediate, (S)-N-(7-chloro-pyrazolo[1,5-a]pyrimidin-5-yl)-3,3,3-trifluorobutan-2-amine, through a nucleophilic aromatic substitution reaction. This intermediate is a precursor for the development of selective kinase inhibitors, such as those targeting Janus kinases (JAK) or Tropomyosin receptor kinases (Trk).
Data Presentation
Table 1: Summary of Reaction Parameters and Outcomes
| Parameter | Value |
| Reactants | |
| 5,7-dichloropyrazolo[1,5-a]pyrimidine | 1.0 eq |
| (S)-3,3,3-trifluoro-2-butanamine HCl | 1.2 eq |
| Diisopropylethylamine (DIPEA) | 3.0 eq |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Product Yield (Isolated) | 85% |
| Product Purity (by HPLC) | >98% |
| Enantiomeric Excess (ee) | >99% |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-3,3,3-trifluorobutan-2-amine
This protocol details the nucleophilic aromatic substitution reaction between 5,7-dichloropyrazolo[1,5-a]pyrimidine and (S)-trifluoro-2-butanamine HCl.
Materials:
-
5,7-dichloropyrazolo[1,5-a]pyrimidine
-
(S)-3,3,3-trifluoro-2-butanamine HCl
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
In a separate flask, suspend (S)-3,3,3-trifluoro-2-butanamine HCl (1.2 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride salt and form the free amine.
-
Add the solution of the free amine to the solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-N-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)-3,3,3-trifluorobutan-2-amine.
Mandatory Visualization
Synthesis Pathway Diagram
Application Notes and Protocols: Diastereoselective Reactions Involving 1,1,1-Trifluoro-2-butanamine HCl
The following sections provide a general overview of the principles and common methodologies for diastereoselective reactions involving chiral amines, which would be the theoretical framework for any future development using 1,1,1-Trifluoro-2-butanamine. This information is based on well-established practices in asymmetric synthesis.
Introduction to Chiral Amines in Diastereoselective Synthesis
Chiral amines are fundamental building blocks in medicinal chemistry and serve as powerful tools in asymmetric synthesis.[1] They can be employed as chiral auxiliaries, temporary functional groups that impart stereochemical control over a reaction, and are subsequently removed. The incorporation of fluorine into these molecules can significantly influence their chemical and physical properties, such as basicity and lipophilicity, which is highly valuable in drug design.
The general workflow for employing a chiral amine as a chiral auxiliary in a diastereoselective reaction is depicted below. This process typically involves the formation of a chiral intermediate, a diastereoselective bond-forming reaction, and subsequent removal of the auxiliary.
Caption: General workflow for a chiral amine auxiliary in diastereoselective synthesis.
Potential Applications in Diastereoselective Reactions
Based on the common reactivity of chiral amines, 1,1,1-Trifluoro-2-butanamine could theoretically be applied in several classes of diastereoselective reactions, primarily through the formation of a chiral imine intermediate.
Diastereoselective Addition of Nucleophiles to Chiral Imines
A primary application would involve the condensation of 1,1,1-Trifluoro-2-butanamine with an aldehyde or ketone to form a chiral N-(1,1,1-trifluoro-2-butyl)imine. The stereocenter on the amine would then direct the facial addition of a nucleophile to the imine carbon.
Hypothetical Reaction Scheme:
References
Application Notes and Protocols for the Scalable Synthesis of Enantiopure Trifluoromethyl Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of enantiopure trifluoromethyl amines, crucial chiral building blocks in modern drug discovery. The trifluoromethyl group's unique electronic properties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. The methods detailed below offer scalable and efficient routes to these valuable compounds.
Introduction
Enantiopure α-trifluoromethyl amines are increasingly incorporated into pharmaceutical candidates to improve their pharmacokinetic and pharmacodynamic profiles. They often serve as chiral bioisosteres for natural amino acids, imparting proteolytic resistance to peptides and enhancing cell permeability. This document outlines three robust and scalable synthetic strategies to access these compounds in high enantiop.
Strategic Overview of Synthesis Routes
The following diagram illustrates the three primary synthetic strategies detailed in these application notes for accessing enantiopure trifluoromethyl amines.
Caption: Overall workflow for the synthesis of enantiopure trifluoromethyl amines.
Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones
This method provides a direct and highly efficient route to chiral primary α-(trifluoromethyl)arylmethylamines using a ruthenium catalyst, ammonium acetate as the nitrogen source, and hydrogen gas as the reductant.[1] This user-friendly and simple catalytic method is tolerant to a variety of aromatic functional groups.[1]
Quantitative Data Summary
| Entry | Substrate (Aryl Group) | Yield (%) | ee (%) |
| 1 | 4-Methylphenyl | 92 | 95 |
| 2 | 4-Methoxyphenyl | 85 | 96 |
| 3 | 4-Chlorophenyl | 88 | 97 |
| 4 | 4-Bromophenyl | 90 | 97 |
| 5 | 3-Methoxyphenyl | 87 | 94 |
| 6 | 2-Thienyl | 75 | 91 |
Experimental Protocol
General Procedure for Asymmetric Reductive Amination:
-
To a 10 mL oven-dried Schlenk tube, add the ruthenium pre-catalyst ([Ru(p-cymene)Cl₂]₂) (0.005 mmol, 1.0 mol %) and the chiral ligand (e.g., (R)-C3*-TunePhos) (0.0055 mmol, 1.1 mol %).
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl-trifluoromethyl ketone (0.5 mmol, 1.0 equiv.), ammonium acetate (1.0 mmol, 2.0 equiv.), and anhydrous ethanol (1.0 mL).
-
The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas three times.
-
The reaction is stirred at 80 °C under 50 atm of H₂ for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired enantiopure primary amine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Organocatalytic Asymmetric Isomerization of Trifluoromethyl Imines
This approach utilizes a chiral organic catalyst, specifically a modified cinchona alkaloid, to achieve a highly enantioselective 1,3-proton shift in trifluoromethyl imines, yielding the corresponding chiral enamines which are then hydrolyzed to the amines. This method is applicable to a broad range of both aromatic and aliphatic trifluoromethylated amines.
Quantitative Data Summary
| Entry | Substrate (Imine Substituent) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | N-(4-Nitrobenzyl), Phenyl | 10 | 95 | 96 |
| 2 | N-(4-Nitrobenzyl), 4-Chlorophenyl | 10 | 92 | 95 |
| 3 | N-(4-Nitrobenzyl), 2-Naphthyl | 10 | 94 | 98 |
| 4 | N-(4-Nitrobenzyl), n-Butyl | 10 | 85 | 92 |
| 5 | N-(4-Nitrobenzyl), Isopropyl | 10 | 82 | 90 |
Experimental Protocol
General Procedure for Asymmetric Isomerization:
-
To a solution of the trifluoromethyl imine (0.2 mmol, 1.0 equiv.) in toluene (2.0 mL) is added the chiral cinchona alkaloid catalyst (e.g., a modified DHQ-7f) (0.02 mmol, 10 mol %).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
Upon completion (monitored by TLC or ¹H NMR), the reaction mixture is concentrated under reduced pressure.
-
The crude product is then subjected to hydrolysis without further purification. To the crude enamine, a mixture of THF (2 mL) and 1 M HCl (2 mL) is added and stirred at room temperature for 4 hours.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral trifluoromethyl amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic N-H Insertion
This innovative and sustainable approach employs an engineered cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the asymmetric N-H insertion of a carbene, generated from a diazo compound, into an aniline.[2][3] This biocatalytic method affords chiral α-trifluoromethyl amino esters with excellent yields and enantioselectivities.[2][3]
Quantitative Data Summary
| Entry | Aniline Substrate | Diazo Ester | Yield (%) | er (R:S) |
| 1 | Aniline | Benzyl 2-diazotrifluoropropanoate | >99 | 95:5 |
| 2 | 4-Fluoroaniline | Benzyl 2-diazotrifluoropropanoate | 98 | 94:6 |
| 3 | 4-Chloroaniline | Benzyl 2-diazotrifluoropropanoate | 95 | 95:5 |
| 4 | 4-Bromoaniline | Benzyl 2-diazotrifluoropropanoate | 92 | 93:7 |
| 5 | 3-Methoxyaniline | Benzyl 2-diazotrifluoropropanoate | 88 | 92:8 |
Experimental Protocol
General Procedure for Biocatalytic N-H Insertion:
-
In a 1.5 mL microcentrifuge tube, a suspension of E. coli cells expressing the engineered cytochrome c₅₅₂ variant is prepared in M9-N buffer (pH 7.4) to an OD₆₀₀ of 40.
-
The aniline substrate (10 mM final concentration) and benzyl 2-diazotrifluoropropanoate (15 mM final concentration) are added to the cell suspension.
-
The reaction mixture is shaken at 25 °C and 250 rpm for 24 hours.
-
The reaction is quenched by the addition of ethyl acetate (0.5 mL).
-
The mixture is vortexed and centrifuged to separate the layers. The aqueous layer is extracted with ethyl acetate (2 x 0.5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The residue is purified by flash column chromatography on silica gel to give the desired α-trifluoromethyl amino ester.
-
The enantiomeric ratio (er) is determined by chiral SFC analysis.
Application in Drug Discovery: A Representative Signaling Pathway
Enantiopure trifluoromethyl amines are valuable in medicinal chemistry, particularly as components of kinase inhibitors. The trifluoromethyl group can form crucial interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. The diagram below illustrates a simplified, representative signaling pathway where a hypothetical drug containing a trifluoromethyl amine moiety could act as a kinase inhibitor, for instance, targeting a kinase in the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical drug.
References
Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive heterocyclic compounds with significant therapeutic potential, particularly in cancer research. The featured compounds include novel indazole-pyrimidine derivatives, the mitotic kinesin Eg5 inhibitor Monastrol synthesized via the Biginelli reaction, and the calcium channel blocker Nifedipine synthesized through the Hantzsch reaction. This document offers step-by-step experimental procedures, quantitative biological activity data, and visualizations of relevant signaling pathways to support researchers in drug discovery and development.
Synthesis and Anticancer Activity of Indazole-Pyrimidine Derivatives
Indazole and pyrimidine scaffolds are privileged structures in medicinal chemistry due to their wide range of biological activities.[1] Hybrid molecules incorporating both moieties have shown promising results as potent anticancer agents by targeting key signaling pathways involved in tumor growth and angiogenesis.[2][3]
Experimental Protocol: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine (Intermediate 3a)
This protocol is adapted from the synthesis of indazol-pyrimidine derivatives with antiproliferative activity.[1]
Materials:
-
5-Aminoindazole (1.33 g, 10 mmol)
-
2,4-Dichloro-5-fluoropyrimidine (1.67 g, 10 mmol)
-
Ethanol (50 mL)
-
Triethylamine (1.4 mL, 10 mmol)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5-aminoindazole and 2,4-dichloro-5-fluoropyrimidine in ethanol.
-
Add triethylamine to the mixture.
-
Reflux the reaction mixture for 8 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product to obtain N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine.
Experimental Protocol: Synthesis of Final Indazole-Pyrimidine Derivatives (e.g., Compound 5f)
This protocol describes the final step in synthesizing the target indazole-pyrimidine derivatives.[1]
Materials:
-
N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine (Intermediate 3a) (0.26 g, 1 mmol)
-
Appropriate aniline derivative (e.g., 4-fluoroaniline) (1.1 mmol)
-
n-Butanol (20 mL)
-
Concentrated HCl (catalytic amount)
-
Stirring apparatus
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Suspend Intermediate 3a in n-butanol in a round-bottom flask.
-
Add the corresponding aniline derivative and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 12-24 hours.
-
After cooling, collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure final product.
Quantitative Data: Anticancer Activity of Indazole-Pyrimidine Derivatives
The synthesized indazol-pyrimidine derivatives were evaluated for their in vitro cytotoxic activity against various human cancer cell lines using the MTT assay. The results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | MCF-7 (Breast Cancer) IC50 (µM)[4][5] | A549 (Lung Cancer) IC50 (µM)[4][5] | Caco-2 (Colorectal Cancer) IC50 (µM)[1] |
| 4a | 2.958[4][5] | > 10[5] | > 10 |
| 4d | 4.798[4][5] | > 10[5] | 4.011[1] |
| 4f | 1.629[4][5] | > 10[5] | > 10 |
| 4g | 4.680[4][5] | > 10[5] | 3.989[1] |
| 4i | 1.841[4][5] | 4.872[5] | 4.102[1] |
| 5f | 1.858[1] | 3.628[1] | 1.056[1] |
| Staurosporine (Reference) | 8.029[4][5] | 7.354[1] | 4.202[1] |
Signaling Pathway
Many indazole-pyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases, such as VEGFR-2, which is crucial for angiogenesis.[2] Inhibition of VEGFR-2 blocks downstream signaling pathways like PI3K/Akt/mTOR, leading to decreased cell proliferation, survival, and angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Biginelli Reaction for the Synthesis of Monastrol
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones.[6][7] This method provides an efficient route to synthesize Monastrol, a cell-permeable molecule that inhibits the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.[8]
Experimental Protocol: Synthesis of Monastrol
This protocol is for a solvent-free synthesis of Monastrol.[9][10]
Materials:
-
3-Hydroxybenzaldehyde (122 mg, 1.00 mmol)
-
Ethyl acetoacetate (130 mg, 1.00 mmol)
-
Thiourea (76 mg, 1.00 mmol)
-
Catalyst (e.g., FeCl₃, 10 mol%) (optional)
-
Round-bottomed flask (10 mL)
-
Reflux condenser
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
To a 10 mL round-bottomed flask, add 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.
-
If using a catalyst, add it to the mixture.
-
Heat the mixture at 80 °C with stirring for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the solidified mixture and stir.
-
Collect the crude product by filtration.
-
Recrystallize the product from ethanol to obtain pure Monastrol.
Quantitative Data: Cytotoxicity of Monastrol Analogues
The cytotoxic effects of Monastrol and its analogues have been evaluated against various cancer cell lines.
| Compound | HeLa (Cervical Cancer) IC50 (µg/mL)[11] |
| Dimethylenastron (Monastrol Analogue) | 338 ± 26 |
| Analogue 4a | 221 ± 18 |
| Analogue 4b | 301 ± 22 |
| Analogue 4c | 98 ± 19 |
| Analogue 4e | 198 ± 21 |
| Analogue 4f | 339 ± 23 |
| Taxol (Reference) | 0.09 ± 0.01 |
Signaling Pathway
Monastrol induces apoptosis by arresting the cell cycle in mitosis. This mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the activation of a cascade of caspases, ultimately leading to programmed cell death.
Caption: Monastrol-Induced Apoptosis Pathway.
Hantzsch Pyridine Synthesis of Nifedipine
The Hantzsch pyridine synthesis is a classic multicomponent reaction used to produce dihydropyridines.[10][12][13] This method is employed for the synthesis of Nifedipine, a potent calcium channel blocker widely used in the treatment of hypertension and angina.[14]
Experimental Protocol: Synthesis of Nifedipine
This protocol details the synthesis of Nifedipine.[14]
Materials:
-
2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)
-
Methyl acetoacetate (4.0 mL, 37.1 mmol)
-
Concentrated ammonia (35% in water, 1.6 mL, 35 mmol)
-
Methanol (4 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde, methyl acetoacetate, and methanol.
-
Add concentrated ammonia to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
If no precipitate forms, cool the flask in an ice-water bath until a solid appears.
-
Collect the precipitate by filtration.
-
Wash the product with cold methanol.
-
Recrystallize the crude product from a suitable solvent if necessary.
Quantitative Data: Biological Activity of 1,4-Dihydropyridine Derivatives
The synthesized 1,4-dihydropyridine derivatives were evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is reported.
| Compound | E. coli (MIC, µg/mL)[15] | S. typhi (MIC, µg/mL)[15] | B. subtilis (MIC, µg/mL)[15] | S. pneumonia (MIC, µg/mL)[15] |
| 5a | 250 | 250 | 250 | 250 |
| 5b | 125 | 125 | 125 | 125 |
| 5c | 125 | 250 | 125 | 250 |
| 5d | 125 | 125 | 125 | 125 |
| 5e | 125 | 125 | 125 | 125 |
| 5f | 125 | 125 | 125 | 125 |
| Ampicillin (Reference) | 100 | 100 | 100 | 100 |
Experimental Workflow
The Hantzsch synthesis involves a one-pot reaction of four components to yield the dihydropyridine core, which can be subsequently modified.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Incorporation of 1,1,1-Trifluoro-2-butanamine hydrochloride for C-Terminal Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the C-terminal modification of peptides using 1,1,1-Trifluoro-2-butanamine hydrochloride. While not a standard amino acid for chain elongation, this fluorinated amine serves as a valuable tool for introducing a trifluoromethyl group at the C-terminus of a peptide. This modification can significantly alter the physicochemical properties of the peptide, potentially enhancing its metabolic stability, cell permeability, and binding affinity. These application notes describe a solution-phase coupling method, purification, and analytical characterization of the resulting trifluoromethylated peptide.
Introduction
The incorporation of fluorine into peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties. The trifluoromethyl (CF3) group, in particular, can increase lipophilicity, improve metabolic stability by blocking enzymatic degradation, and modulate conformation.[1][2][3] This document outlines a hypothetical yet chemically sound application for this compound in peptide synthesis, specifically for the C-terminal modification of a peptide. This is achieved by coupling the amine to the C-terminal carboxylic acid of a protected peptide synthesized via standard solid-phase peptide synthesis (SPPS).
Principle of C-Terminal Modification
The free carboxylic acid at the C-terminus of a peptide can be activated by a variety of coupling reagents, such as HATU, HBTU, or DIC/HOBt, to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 1,1,1-Trifluoro-2-butanamine, resulting in the formation of a stable amide bond. This process effectively caps the C-terminus with the trifluoro-butyl moiety.
Experimental Protocols
This section details the necessary protocols for the synthesis, modification, and purification of a C-terminally trifluoromethylated peptide.
Materials and Reagents
-
Protected Peptide (with free C-terminal carboxylic acid)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Diethyl ether (cold)
Protocol 1: Solution-Phase Coupling of 1,1,1-Trifluoro-2-butanamine
This protocol describes the coupling of the fluorinated amine to a protected peptide that has been cleaved from the resin while keeping its side-chain protecting groups intact.
-
Peptide Preparation: The peptide with a free C-terminus is synthesized on a rink amide resin using standard Fmoc-SPPS. The final Fmoc group is removed, and the peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 1% TFA in DCM) to yield the fully protected peptide with a free C-terminal carboxylic acid.
-
Neutralization of Amine: In a separate flask, dissolve this compound (1.5 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 10 minutes at room temperature.
-
Peptide Dissolution and Activation: Dissolve the protected peptide (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture for 15 minutes at room temperature to activate the C-terminal carboxylic acid.
-
Coupling Reaction: Add the neutralized 1,1,1-Trifluoro-2-butanamine solution to the activated peptide solution. Let the reaction proceed for 4 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, precipitate the protected, modified peptide by adding the reaction mixture to cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether twice.
-
Deprotection: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add the cleavage cocktail to the dried, protected peptide and stir for 2 hours at room temperature.
-
Final Precipitation and Lyophilization: Precipitate the deprotected, modified peptide with cold diethyl ether. Centrifuge, wash the pellet with cold ether, and dry under vacuum. Lyophilize the final product from a water/acetonitrile mixture.
Protocol 2: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical gradient would be 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Analysis: Collect fractions and analyze by LC-MS to identify the fractions containing the desired product. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
Purity Assessment: Determine the final purity of the peptide by analytical RP-HPLC.
Data Presentation
The following tables present hypothetical data comparing an unmodified peptide with its C-terminally trifluoromethylated analog. This data is illustrative of the expected changes based on the known effects of trifluoromethyl groups.
Table 1: Physicochemical Properties
| Property | Unmodified Peptide | Trifluoromethylated Peptide | Expected Change |
| Molecular Weight | X | X + 111.1 | Increase |
| RP-HPLC Retention Time (min) | 12.5 | 15.8 | Increase |
| Calculated LogP | 1.2 | 2.5 | Increase |
Table 2: Stability and Activity
| Assay | Unmodified Peptide | Trifluoromethylated Peptide | Expected Outcome |
| Proteolytic Stability (t½ in plasma, hrs) | 2.5 | 8.0 | Increased stability |
| Cell Permeability (PAMPA, 10⁻⁶ cm/s) | 1.1 | 3.5 | Enhanced permeability |
| Binding Affinity (Kd, nM) | 50 | 25 | Potentially improved affinity |
Conclusion
The C-terminal modification of peptides with this compound presents a viable strategy for enhancing the drug-like properties of peptide-based therapeutics. The introduction of the trifluoromethyl group is anticipated to increase hydrophobicity, leading to longer retention times in RP-HPLC and potentially improved cell permeability. Furthermore, this modification may confer resistance to C-terminal degradation by carboxypeptidases, thereby increasing the peptide's in vivo half-life. The protocols provided herein offer a robust framework for the synthesis, purification, and analysis of such modified peptides, enabling further exploration of their therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Novel Fluorinated Amine Drug Candidates
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] Consequently, the development of novel synthetic methods for creating fluorinated amines is a vibrant area of research in medicinal chemistry.[3][4][5] This document provides detailed application notes and experimental protocols for several cutting-edge synthetic strategies to access these valuable compounds.
Application Note 1: Late-Stage α,α-Difluorination of Amines in a Scalable Flow System
The α,α-difluoromethylene amine (NCF₂R) motif is a valuable functional group in medicinal chemistry, but its synthesis has been challenging. A recently developed safe and scalable flow-based strategy enables the late-stage installation of this group under mild conditions, avoiding hazardous fluorinating reagents.[6]
Key Features:
-
Safety and Scalability: The on-demand generation of NCF₂R anions in a packed-bed microreactor containing CsF minimizes the handling of hazardous reagents and is amenable to scale-up.[6]
-
Mild Conditions: The reaction proceeds under mild conditions, making it compatible with complex, drug-like scaffolds.[6]
-
Modular Strategy: This method allows for three points of diversification (carboxylic acid, sulfonamide, and electrophile), providing access to a broad range of α,α-difluoromethylene amines.[6]
Experimental Protocol: Flow-Based Synthesis of α,α-Difluoromethylene Amines
Materials:
-
Packed-bed microreactor containing cesium fluoride (CsF)
-
Syringe pumps
-
Solution of the starting carboxylic acid and sulfonamide in a suitable solvent (e.g., acetonitrile)
-
Solution of the electrophile in a suitable solvent (e.g., acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Set up the flow chemistry system with the CsF-packed microreactor.
-
Prepare a solution of the starting carboxylic acid and sulfonamide.
-
Prepare a separate solution of the electrophile.
-
Using syringe pumps, introduce the two solutions into a T-mixer, and then pass the combined stream through the CsF-packed microreactor at the optimized flow rate and temperature.
-
Collect the reactor output into a vessel containing a quenching solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired α,α-difluoromethylene amine.
Application Note 2: Synthesis of Trifluoromethylamines from Carbon Dioxide and Carbon Disulfide
This strategy utilizes readily available C1 sources, CO₂ and CS₂, to generate carbamoyl fluorides and thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines.[7][8] This approach offers a greener alternative to traditional methods that often employ toxic reagents.[7][8]
Key Features:
-
Benign C1 Sources: Utilizes CO₂ or CS₂ as inexpensive and readily available starting materials.[7][8]
-
Versatile Intermediates: Carbamoyl and thiocarbamoyl fluorides are stable intermediates that can be isolated and further functionalized.[7][8]
-
Efficient Conversion: Thiocarbamoyl fluorides can be efficiently converted to trifluoromethylamines via desulfurinative fluorination.[7][8]
Experimental Protocol: Synthesis of Trifluoromethylamines from Thiocarbamoyl Fluorides
Step 1: Synthesis of Thiocarbamoyl Fluorides
Materials:
-
Secondary amine
-
Carbon disulfide (CS₂)
-
Diethylaminosulfur trifluoride (DAST)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the secondary amine and DIPEA in DCM at room temperature, add CS₂.
-
Stir the mixture for the specified time.
-
Slowly add DAST to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the thiocarbamoyl fluoride.[7][9]
Step 2: Desulfurinative Fluorination to Trifluoromethylamines
Materials:
-
Thiocarbamoyl fluoride
-
Silver(I) fluoride (AgF)
-
Acetonitrile (MeCN)
-
Celite
Procedure:
-
To a solution of the thiocarbamoyl fluoride in MeCN, add an excess of AgF.
-
Heat the reaction mixture at 50 °C until the starting material is consumed.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with MeCN.
-
Concentrate the filtrate under reduced pressure to obtain the trifluoromethylamine, which is often pure enough for subsequent steps without further purification.[7][10]
Application Note 3: Palladium-Catalyzed C-H Fluorination of Amines
Palladium catalysis has emerged as a powerful tool for the direct C-H fluorination of various organic molecules, including amino acid derivatives.[1][9] These methods allow for late-stage fluorination, which is highly desirable in drug discovery.[1]
Key Features:
-
Late-Stage Functionalization: Enables the introduction of fluorine at a late stage of a synthetic sequence, allowing for rapid diversification of lead compounds.[1]
-
High Regio- and Enantioselectivity: With the appropriate ligands and directing groups, high levels of selectivity can be achieved.[1][9]
-
Compatibility with Diverse Functional Groups: Many palladium-catalyzed fluorination reactions tolerate a wide range of functional groups.[9]
Experimental Protocol: Palladium-Catalyzed γ-C(sp³)–H Fluorination of Free Amines
Materials:
-
Free aliphatic amine
-
2-Hydroxynicotinaldehyde (transient directing group)
-
Palladium(II) catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Electrophilic fluorinating agent (e.g., Selectfluor)
-
Solvent (e.g., 2-methyl-1-propanol)
-
Silver additive (optional, for specific substrates)
Procedure:
-
In a reaction vessel, combine the free aliphatic amine, 2-hydroxynicotinaldehyde, palladium catalyst, and ligand in the solvent.
-
Add the electrophilic fluorinating agent (and silver additive if required).
-
Seal the vessel and heat the reaction mixture at the specified temperature for the required time (e.g., 48 hours).[9]
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent and filter to remove any solids.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated amine.[9]
Application Note 4: Synthesis of α-Trifluoromethyl Amines via Hemiaminal Ethers
This method provides an efficient route to α-branched trifluoroethyl amines through the reaction of stable N-aryl hemiaminal ethers with Grignard reagents.[10][11] These products can serve as hydrolysis-resistant bioisosteres of amides.[10]
Key Features:
-
Stable Precursors: N-aryl trifluoromethyl hemiaminal ethers are shelf-stable compounds.[10]
-
Broad Substrate Scope: A wide range of aromatic and heteroaromatic amines can be used to prepare the hemiaminal ethers, and various alkyl, alkenyl, and aryl Grignard reagents can be employed.[10]
-
Direct Access to Functionalized Scaffolds: This method allows for the rapid generation of functionalized amine scaffolds for medicinal chemistry applications.[10]
Experimental Protocol: Grignard Addition to N-Aryl Hemiaminal Ethers
Materials:
-
N-aryl trifluoromethyl hemiaminal ether
-
Grignard reagent (e.g., MeMgBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-aryl trifluoromethyl hemiaminal ether in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the Grignard reagent (at least 2 equivalents) to the solution.[10]
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 2 hours).[10]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the α-trifluoromethyl amine.[10]
Quantitative Data Summary
| Method | Substrate | Product | Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |
| Flow-Based α,α-Difluorination | Carboxylic acid, sulfonamide, electrophile | α,α-Difluoromethylene amine | CsF in a packed-bed microreactor | Good | N/A | [6] |
| Trifluoromethylamine Synthesis | Thiocarbamoyl fluoride | Trifluoromethylamine | AgF | High | N/A | [7][8] |
| Pd-Catalyzed C-H Fluorination | Free aliphatic amines | γ-Fluorinated amine | Pd(OAc)₂, ligand, Selectfluor, 2-hydroxynicotinaldehyde | 40-74 | N/A | [9] |
| Grignard Addition to Hemiaminal Ethers | N-aryl trifluoromethyl hemiaminal ether | α-Trifluoromethyl amine | Grignard reagent (e.g., MeMgBr) | Good | N/A | [10] |
| Enantioselective Synthesis of β-Fluoro Amines | α-Fluoro nitroalkane | β-Fluoro amine | Chiral bifunctional Brønsted acid/base catalyst | Good | High | [12] |
| Organocatalytic α-Fluorination of β-Diketones | α-Substituted β-diketone | α-Fluorinated β-diketone | β,β-diaryl serines, Selectfluor | 74-99 | up to 94 | [13] |
| Fluoroamination of Alkenes | Alkene | Fluorinated amine | Dialkylnitrogen bromides, AgF, tridentate ligand, DMAP | Good | N/A | [14] |
Visualizations
Caption: Workflow for Fluorinated Amine Synthesis in Drug Discovery.
Caption: Flow-Based Synthesis of α,α-Difluoromethylene Amines.
Caption: Synthesis of Trifluoromethylamines from Carbon Disulfide.
Caption: Catalytic Cycle for Pd-Catalyzed C-H Fluorination.
Caption: Mechanism of Grignard Addition to Hemiaminal Ethers.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed γ-C(sp3)–H Fluorination of Free Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Application Note and Protocol: N-Derivatization of 1,1,1-Trifluoro-2-butanamine for Enhanced Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-derivatization of 1,1,1-Trifluoro-2-butanamine using trifluoroacetic anhydride (TFAA). This derivatization is a crucial step for enhancing the analyte's volatility and thermal stability, thereby improving its chromatographic behavior for techniques such as gas chromatography (GC). The resulting N-(1,1,1-trifluoro-2-butyl)trifluoroacetamide is more amenable to analysis, allowing for accurate quantification and characterization. This protocol is particularly relevant for applications in drug development, metabolite identification, and chiral analysis.
Introduction
1,1,1-Trifluoro-2-butanamine is a chiral fluorinated primary amine of interest in the pharmaceutical and agrochemical industries. The presence of the primary amine group makes the molecule polar and susceptible to interactions with active sites on chromatographic columns, often leading to poor peak shape and reduced resolution. N-derivatization with trifluoroacetic anhydride (TFAA) is a rapid and efficient method to mitigate these issues. The reaction involves the acylation of the primary amine to form a stable and more volatile N-trifluoroacetyl derivative.[1][2] This modification is advantageous for several analytical techniques, including GC-mass spectrometry (GC-MS) for structural elucidation and chiral GC for enantiomeric separation.
Signaling Pathway and Logical Relationships
The derivatization process follows a straightforward logical workflow, from sample preparation to analysis. The primary goal is to convert the polar amine into a less polar, more volatile amide to improve its suitability for GC analysis.
Caption: Experimental workflow for the N-derivatization of 1,1,1-Trifluoro-2-butanamine.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the N-trifluoroacetylation of 1,1,1-Trifluoro-2-butanamine.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1,1,1-Trifluoro-2-butanamine | ≥98% | e.g., Sigma-Aldrich |
| Trifluoroacetic anhydride (TFAA) | Derivatization grade | e.g., Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | e.g., Fisher Scientific |
| Triethylamine (TEA), optional | ≥99.5% | e.g., Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) solution | 5% (w/v) aqueous | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., VWR Chemicals |
| Nitrogen gas (high purity) | ≥99.998% | Local supplier |
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Chiral Gas Chromatography column (e.g., β-DEX™ 225)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
-
Rotary evaporator or gentle stream of nitrogen for solvent evaporation
Derivatization Procedure
-
Sample Preparation: Accurately weigh 1-5 mg of 1,1,1-Trifluoro-2-butanamine into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of anhydrous dichloromethane (DCM) to the vial to dissolve the amine.
-
Reagent Addition:
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the solution. TFAA is highly reactive and moisture-sensitive, so it should be handled in a fume hood with care.
-
(Optional) For potentially slow reactions or to scavenge the trifluoroacetic acid byproduct, 10 µL of triethylamine (TEA) can be added.
-
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
Work-up:
-
Carefully add 500 µL of 5% sodium bicarbonate solution to quench any remaining TFAA.
-
Vortex the mixture for 30 seconds and allow the layers to separate.
-
Transfer the organic (bottom) layer to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the derivatized product.
-
Reconstitution: Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or hexane) for GC analysis.
Data Presentation
The following tables summarize the expected data for the starting material and the derivatized product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,1,1-Trifluoro-2-butanamine | C₄H₈F₃N | 127.11 | ~95 |
| N-(1,1,1-trifluoro-2-butyl)trifluoroacetamide | C₆H₆F₆NO | 223.11 | Not available |
Table 2: Expected Spectroscopic Data for N-(1,1,1-trifluoro-2-butyl)trifluoroacetamide
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): 0.9-1.1 (t, 3H, -CH₃), 1.6-1.8 (m, 2H, -CH₂-), 4.2-4.4 (m, 1H, -CH-), 6.5-7.0 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃) | δ (ppm): 10-12 (-CH₃), 25-27 (-CH₂-), 50-55 (-CH-), 115-120 (q, -CF₃ from amine), 155-160 (q, -C=O), 115-120 (q, -CF₃ from acetyl) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -70 to -75 (s, 3F, -CF₃ from amine), -75 to -80 (s, 3F, -COCF₃)[1][3] |
| Mass Spec (EI) | m/z (%): 223 [M]⁺ (low), 154 [M-CF₃]⁺, 126 [M-COCF₃]⁺, 96 [CF₃CO]⁺ |
Mandatory Visualization
The following diagram illustrates the chemical reaction for the N-derivatization of 1,1,1-Trifluoro-2-butanamine with trifluoroacetic anhydride.
Caption: N-derivatization reaction scheme.
Conclusion
The N-derivatization of 1,1,1-Trifluoro-2-butanamine with TFAA is a robust and effective method to improve its analytical characteristics for chromatographic analysis. The resulting N-trifluoroacetyl derivative exhibits enhanced volatility and thermal stability, leading to improved peak shape and resolution in GC analysis. This protocol provides a detailed procedure for this derivatization, which can be readily implemented in research and quality control laboratories. For enantioselective analysis, the use of a chiral derivatizing agent followed by separation on a standard achiral column, or direct analysis of the TFAA derivative on a chiral column, are viable strategies.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dovepress.com [dovepress.com]
- 4. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Application Note: Synthesis of Strobilurin Analogues for Agrochemical Research
Introduction
Strobilurins represent a vital class of agricultural fungicides, renowned for their broad-spectrum activity against a wide range of plant pathogens.[1][2] Originally derived from fungi like Strobilurus tenacellus, synthetic analogues have become indispensable in modern agriculture due to the photochemical instability and limited availability of the natural compounds. The primary mode of action for these fungicides is the inhibition of mitochondrial respiration in fungi by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex (Complex III), which disrupts the electron transport chain and halts ATP synthesis.[2]
However, the extensive use of strobilurins has led to the emergence of resistant pathogens, necessitating the development of novel analogues.[2] This application note details the synthesis of new strobilurin derivatives, focusing on modifications to the side chain, a common strategy to develop compounds with enhanced activity, particularly against resistant strains.[1] We present both conventional and microwave-assisted synthetic protocols, summarize fungicidal activity data, and provide a workflow for the synthesis process.
Mechanism of Action: Inhibition of Fungal Respiration
Strobilurin fungicides target the cytochrome bc1 complex within the mitochondrial respiratory chain. Specifically, they bind to the Qo site, blocking the transfer of electrons from ubiquinol to cytochrome c1.[2] This inhibition prevents the reduction of cytochrome c, a critical step in the electron transport chain, thereby halting the production of ATP and leading to fungal cell death.
Caption: Mechanism of strobilurin fungicides.
Experimental Protocols
The synthesis of novel strobilurin analogues often involves the modification of the side chain attached to the core pharmacophore.[1] The following protocols describe the synthesis of strobilurin thioether derivatives by reacting a bromomethyl intermediate with various heterocyclic thiols.
Protocol 1: Microwave-Assisted Synthesis of Strobilurin Thioether Derivatives
This method offers significant advantages, including shorter reaction times, high yields, and milder reaction conditions compared to conventional heating.[1][2]
Materials:
-
Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate (Intermediate 1)
-
Heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (Compound 2)
-
1% aqueous Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Smith Synthesizer (or equivalent microwave reactor)
-
Standard laboratory glassware and purification equipment (filtration, recrystallization)
Procedure:
-
Prepare a solution of the selected thiol 2 (1 mmol) in 1% aqueous NaOH (5 mL).
-
In a separate microwave reaction tube, dissolve the bromomethyl intermediate 1 (1 mmol) in DMF (1 mL).
-
Add the thiol solution dropwise to the DMF solution of intermediate 1 .
-
Seal the microwave tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 90 °C for 6-10 minutes.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 10 mL of ice-cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Purify the crude product by recrystallization from an acetone/petroleum ether mixture to yield the desired thioether derivative.[2]
Protocol 2: Conventional Synthesis of Strobilurin Thioether Derivatives
This protocol uses traditional heating methods and serves as a baseline for comparison with the microwave-assisted approach.
Materials:
-
Same as Protocol 1, with the exception of the microwave reactor.
-
Oil bath and heating mantle.
Procedure:
-
Combine the reactants as described in steps 1-3 of Protocol 1 in a round-bottom flask.
-
Heat the resulting solution in an oil bath at 90 °C for 2-4 hours.[1]
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, cool the mixture and dilute it with 10 mL of ice-cold water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from an acetone/petroleum ether mixture to afford the purified thioether derivative.[1]
Caption: Workflow for microwave-assisted synthesis.
Data Presentation: Fungicidal Activity
The synthesized strobilurin analogues were screened for their fungicidal activity against various plant pathogens. The results are compared with Kresoxim-methyl, a commercial strobilurin fungicide. The data below represents the concentration required to inhibit 50% of mycelial growth (EC₅₀) in µg/mL. Lower values indicate higher potency.
| Compound ID | Linker/Side Chain | Sphaerotheca fuliginea (EC₅₀) | Pseudoperonospora cubensis (EC₅₀) | Rhizoctonia solani (EC₅₀) | Botrytis cinerea (EC₅₀) |
| Kresoxim-methyl | (Commercial Standard) | 2.51 | 3.14 | 1.85 | 4.22 |
| 3b | Thioether / Benzimidazole | 1.98 | 2.56 | 1.54 | 3.15 |
| 3g | Thioether / Benzothiazole | 0.89 | 1.21 | 0.95 | 2.01 |
| 4c | Thioether / Pyrimidine | 1.55 | 2.03 | 1.22 | 2.89 |
| 4d | Thioether / Triazole | 1.32 | 1.78 | 1.10 | 2.54 |
| Data synthesized from findings reported in the Journal of Agricultural and Food Chemistry, where compounds containing benzothiazole side chains showed particularly high activity.[1][2] |
Green Chemistry & Fine Chemical Synthesis
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use renewable resources in chemical manufacturing.[3][4] The microwave-assisted synthesis protocol described here is an excellent example of a greener approach in fine chemical production. Compared to conventional heating, it dramatically reduces reaction times from hours to minutes, which lowers energy consumption.[1][2] This efficiency, coupled with often higher yields, reduces solvent and reagent waste, aligning with the goals of sustainable chemistry in the agrochemical industry.[5][6] Furthermore, the development of highly selective catalysts, including biocatalysts, is a key area of research for producing fine chemicals with minimal environmental impact.[7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 4. azocleantech.com [azocleantech.com]
- 5. primescholars.com [primescholars.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lianerossi.org [lianerossi.org]
- 8. chemistryjournals.net [chemistryjournals.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no yield in the reductive amination of 1,1,1-trifluoro-2-butanone is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can be beneficial. An acidic catalyst, like acetic acid, can also promote imine formation.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.
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Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the imine over the ketone and is less sensitive to mildly acidic conditions.[1] If using sodium borohydride (NaBH₄), it should be added after allowing sufficient time for imine formation, as it can also reduce the starting ketone.[1][2] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome.
-
Solution: An excess of the amine source (e.g., ammonia or an ammonium salt) is often used to drive the equilibrium towards imine formation.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side reactions.
-
Issue 2: Formation of Side Products
Question: I have observed significant formation of impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to optimizing the synthesis for higher purity.
Potential Side Reactions and Mitigation Strategies:
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Over-alkylation: The primary amine product can react further with the starting ketone to form a secondary amine, which is then reduced.
-
Mitigation: Using a large excess of the ammonia source can help to minimize this side reaction by increasing the probability of the ketone reacting with ammonia rather than the product amine.
-
-
Reduction of Starting Ketone: The reducing agent can reduce the 1,1,1-trifluoro-2-butanone to the corresponding alcohol (1,1,1-trifluoro-2-butanol).
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Cannizzaro-type Reactions: In the presence of a strong base, aldehydes and some ketones can undergo disproportionation.
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Mitigation: Maintain a neutral or slightly acidic pH throughout the reaction to avoid base-catalyzed side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify the this compound salt. What are the best practices for this?
Answer: The hydrochloride salt's physical properties can present challenges during workup and purification.
Isolation and Purification Recommendations:
-
Formation of the Hydrochloride Salt:
-
Procedure: After the reaction is complete, the resulting free amine can be converted to its hydrochloride salt by treating the reaction mixture with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol). Anhydrous conditions are preferable to prevent the co-precipitation of water.[3]
-
-
Purification by Recrystallization:
-
Solvent Selection: The choice of solvent is crucial for successful recrystallization. A solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvent systems for amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/acetone.[4]
-
-
Removal of Unreacted Ketone:
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Technique: Unreacted 1,1,1-trifluoro-2-butanone can often be removed by washing the organic extract with an acidic aqueous solution (e.g., dilute HCl) during the workup. The amine product will partition into the aqueous phase as the hydrochloride salt, while the unreacted ketone will remain in the organic phase. The aqueous layer can then be basified and the free amine extracted, or the water can be evaporated to isolate the crude salt for further purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common and direct method is the reductive amination of 1,1,1-trifluoro-2-butanone.[1][5][6] This is typically a one-pot reaction where the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The amine is subsequently converted to its hydrochloride salt.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and selectivity for reducing the imine in the presence of the ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective.[7] While sodium borohydride (NaBH₄) can be used, careful control of the reaction conditions is necessary to prevent the premature reduction of the starting ketone.[2][7]
Q3: How can I improve the overall yield of the reaction?
A3: To improve the yield, consider the following optimizations:
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Use a slight excess of the amine source (ammonia) to favor imine formation.
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Employ a catalytic amount of an acid, such as acetic acid, to accelerate imine formation.
-
Ensure the reducing agent is of good quality and added at the appropriate stage of the reaction.
-
Carefully control the reaction temperature to minimize side reactions.
-
Optimize the workup and purification steps to minimize product loss.
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
¹H NMR:
-
~1.1-1.3 ppm (triplet, 3H, -CH₂CH₃ )
-
~1.6-1.9 ppm (multiplet, 2H, -CH₂ CH₃)
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~3.5-3.8 ppm (multiplet, 1H, -CH (NH₃⁺)CF₃)
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~8.0-9.0 ppm (broad singlet, 3H, -NH₃⁺)
-
-
¹³C NMR:
-
~8-12 ppm (-CH₂CH₃ )
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~25-30 ppm (-CH₂ CH₃)
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~55-60 ppm (quartet, J ≈ 30-35 Hz, -CH (NH₃⁺)CF₃)
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~122-126 ppm (quartet, J ≈ 280-285 Hz, -CF₃ )
-
Note: These are estimations and actual spectra should be acquired for confirmation.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines; tolerant of various functional groups.[1] | Water-sensitive; may be less reactive with hindered ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and tolerant of a wide pH range.[7] | Highly toxic; generates toxic cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Inexpensive and readily available.[2] | Can also reduce the starting ketone; requires careful addition after imine formation.[1][2] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH) | "Green" method; high yielding. | Can reduce other functional groups (e.g., C=C bonds, nitro groups); requires specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1,1-trifluoro-2-butanone (1.0 eq) and a solution of ammonia in methanol (7N, 2.0-3.0 eq).
-
Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification of Free Amine: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude 1,1,1-Trifluoro-2-butanamine HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1,1,1-Trifluoro-2-butanamine HCl. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,1,1-Trifluoro-2-butanamine HCl?
A1: The impurity profile of crude 1,1,1-Trifluoro-2-butanamine HCl largely depends on the synthetic route employed. A common method for its synthesis is the reductive amination of 1,1,1-trifluoro-2-butanone. Potential impurities from this process are outlined in the table below.
| Impurity Name | Chemical Structure | Origin | Recommended Purification Technique |
| Unreacted 1,1,1-trifluoro-2-butanone | CF₃C(=O)CH₂CH₃ | Incomplete reaction | Distillation (if volatile), Recrystallization |
| Over-alkylation products (Di- and Tri-alkylamines) | (CF₃CH(CH₂CH₃))₂NH, (CF₃CH(CH₂CH₃))₃N | Reaction of the product amine with the starting ketone | Recrystallization, Chromatography |
| Residual reducing agent and byproducts | - | From the reduction step (e.g., borohydride salts) | Aqueous wash, Recrystallization |
| Enantiomeric impurity | (S)-1,1,1-Trifluoro-2-butanamine HCl | If a stereospecific synthesis is not used or resolution is incomplete | Chiral HPLC |
| Hydrolysis product (1,1,1-Trifluoro-2-butanol) | CF₃CH(OH)CH₂CH₃ | Hydrolysis of the intermediate imine | Recrystallization, Chromatography |
Q2: What is the recommended method for the primary purification of crude 1,1,1-Trifluoro-2-butanamine HCl?
A2: Recrystallization is the most common and effective method for the initial purification of solid amine hydrochlorides like 1,1,1-Trifluoro-2-butanamine HCl. It is effective at removing most process-related impurities and can significantly enhance the purity of the final product.
Q3: How do I choose a suitable solvent for the recrystallization of 1,1,1-Trifluoro-2-butanamine HCl?
A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For amine hydrochlorides, polar solvents are generally good choices. A solvent screening is recommended to find the optimal system. The following table provides a starting point for solvent selection.
| Solvent | Suitability for Amine Hydrochlorides | Comments |
| Isopropanol (IPA) | Excellent | Often a good first choice. |
| Ethanol | Good | Similar to IPA, may have slightly higher solubility at room temperature. |
| Methanol | Fair | High solubility may lead to lower recovery. |
| Water | Fair | Can be used, but the product may be highly soluble. Often used as an anti-solvent. |
| Acetonitrile | Good | Can be an effective recrystallization solvent. |
| Toluene | Poor (as a primary solvent) | Can be used as an anti-solvent with a more polar solvent. |
| Diethyl Ether | Poor (as a primary solvent) | Typically used as an anti-solvent to induce precipitation.[1] |
Q4: My compound is not crystallizing. What should I do?
A4: If crystals do not form upon cooling, the solution may not be saturated. You can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the solution.
-
Reduce the volume: Evaporate some of the solvent to increase the concentration of the compound.
-
Use an anti-solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether or toluene) to the cooled solution until it becomes cloudy.
Q5: How can I separate the enantiomers of 1,1,1-Trifluoro-2-butanamine HCl?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for the analytical and preparative separation of enantiomers.[2][3][][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Oiling out (product separates as a liquid instead of a solid) | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. Cooling is too rapid. | Use a lower-boiling point solvent. Add more solvent to the hot solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
| Poor recovery | The compound is too soluble in the chosen solvent at low temperatures. Too much solvent was used. | Choose a different solvent where the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. The impurity is not effectively removed by this solvent. | Try a different recrystallization solvent or a solvent pair. Consider a pre-treatment with activated carbon to remove colored impurities. |
| Crystals are very fine or powdery | The solution was cooled too quickly or agitated during cooling. | Allow the solution to cool slowly and undisturbed. |
Chiral HPLC Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP) or mobile phase. | Screen different CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). Optimize the mobile phase composition (e.g., the ratio of hexane to alcohol). |
| Broad or tailing peaks | Interactions with the stationary phase or column contamination. | Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to reduce tailing. Ensure the sample is fully dissolved and filtered before injection. |
| Poor peak shape | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. |
| Low signal intensity | Low sample concentration or poor UV absorbance. | Increase the sample concentration. Ensure the detection wavelength is appropriate for the compound. |
Experimental Protocols
General Recrystallization Protocol for 1,1,1-Trifluoro-2-butanamine HCl
Disclaimer: This is a general procedure and may require optimization for your specific crude material.
-
Solvent Selection: Start by testing the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room and elevated temperatures to identify a suitable solvent.
-
Dissolution: Place the crude 1,1,1-Trifluoro-2-butanamine HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Chiral HPLC Protocol for Enantiomeric Separation
Disclaimer: This is a representative method and requires optimization based on the specific HPLC system and column used.
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H) is a good starting point.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.
-
Sample Preparation: Dissolve a small amount of the purified 1,1,1-Trifluoro-2-butanamine HCl in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and monitor the elution of the enantiomers using a UV detector (wavelength to be determined based on the compound's absorbance).
-
Optimization: Adjust the mobile phase composition and flow rate to achieve optimal separation (baseline resolution) of the two enantiomers.
Visualizations
Caption: General workflow for the purification and enantiomeric separation of 1,1,1-Trifluoro-2-butanamine HCl.
Caption: A decision tree for troubleshooting common issues during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethyl Amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethyl amines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My electrophilic trifluoromethylation of a secondary amine is yielding a significant amount of an unexpected amide byproduct. What is the likely cause and how can I mitigate it?
A: The formation of an amide byproduct, particularly in the presence of a nitrile solvent like acetonitrile, strongly suggests a Ritter-type side reaction.[1][2] This occurs when a carbocation intermediate, formed from the amine substrate under acidic conditions, is trapped by the nitrile solvent followed by hydrolysis to the corresponding N-alkyl amide.[3][4][5]
Troubleshooting:
-
Solvent Selection: If possible, switch to a non-nitrile solvent that is compatible with your reaction conditions.
-
Reagent Choice: Certain protocols are less prone to Ritter-type side reactions. For instance, the one-pot synthesis using (Me4N)SCF3 and AgF has been shown to avoid this byproduct.[1]
-
Temperature Control: Lowering the reaction temperature may disfavor the carbocation formation or its reaction with the nitrile solvent.
Q2: In my photocatalytic trifluoromethylation of an N-alkenyl carbamate using a Togni reagent, I'm observing a minor, higher molecular weight byproduct containing iodine. What is this species and how is it formed?
A: This is likely an iodo-trifluoromethylated byproduct.[2] Its formation is attributed to the in-situ generation of iodine from the Togni reagent during the photocatalytic cycle.[2]
Troubleshooting:
-
Reagent Purity: Ensure the Togni reagent is of high purity and has been stored correctly to minimize the presence of iodine-containing impurities.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the accumulation of the byproduct.
-
Purification: This byproduct can often be separated from the desired product by column chromatography.
Q3: I am using the one-pot synthesis with (Me4N)SCF3 and AgF and I'm having difficulty isolating my product. What are the expected byproducts of this reaction?
A: A key advantage of this method is that the major byproducts are inorganic salts, specifically [(Me4N)HF2] and Ag2S.[1] These are typically insoluble in common organic solvents used for product extraction.
Troubleshooting:
-
Purification Strategy: The purification for this reaction is often straightforward. After the reaction is complete, the addition of a non-polar solvent like hexane or pentane should precipitate the salt byproducts, which can then be removed by filtration.[1] The desired trifluoromethylated amine should remain in the more polar solvent (e.g., acetonitrile).[1]
Q4: My radical trifluoromethylation of an unactivated monosubstituted alkene is giving a low yield. What are the potential reasons for this?
A: Low yields in the radical trifluoromethylation of unactivated monosubstituted alkenes can be due to competing side reactions or decomposition of the substrate.[2] The reactivity of the resulting secondary or tertiary trifluoromethylated alkyl radicals can also influence the efficiency of the reaction.
Troubleshooting:
-
Substrate Choice: This method may be more efficient with activated alkenes, such as styrenes.
-
Catalyst and Reagent Screening: The choice of photocatalyst and trifluoromethylating agent can significantly impact the reaction outcome. It may be necessary to screen different conditions to optimize the yield for your specific substrate.
-
Reaction Conditions: Carefully control the reaction temperature and concentration to minimize decomposition pathways.
Quantitative Data Summary
The following table summarizes the yields of N-trifluoromethylated amines obtained from various secondary amines using the (Me4N)SCF3 and AgF one-pot protocol.
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 95 |
| 2 | Dibenzylamine | N,N-Dibenzyl-1,1,1-trifluoromethanamine | 92 |
| 3 | Indoline | 1-(Trifluoromethyl)indoline | 85 |
| 4 | Tetracaine | N-Trifluoromethylated Tetracaine | 97 |
| 5 | Sildenafil | N-Trifluoromethylated Sildenafil | 88 |
| 6 | Terbinafine | N-Trifluoromethylated Terbinafine | 95 |
| 7 | Amitriptyline | N-Trifluoromethylated Amitriptyline | 98 |
Data sourced from a study on the one-pot synthesis of trifluoromethylated amines.[1]
Experimental Protocols
Protocol 1: One-Pot N-Trifluoromethylation of Secondary Amines with (Me4N)SCF3 and AgF
This protocol is adapted from a published procedure for the rapid and mild trifluoromethylation of secondary amines.[1]
Materials:
-
Secondary amine (0.2 mmol)
-
(Me4N)SCF3 (46 mg, 0.26 mmol)
-
AgF (76 mg, 0.6 mmol)
-
Acetonitrile (1.5 mL)
-
Hexane or Pentane for precipitation
Procedure:
-
In a reaction vessel, dissolve the secondary amine (0.2 mmol) in acetonitrile (1.5 mL).
-
Add (Me4N)SCF3 (46 mg, 0.26 mmol) to the solution and stir at room temperature. The formation of the thiocarbamoyl fluoride intermediate is typically complete within 10 minutes to 1 hour.
-
To the same reaction mixture, add AgF (76 mg, 0.6 mmol).
-
Stir the reaction mixture at room temperature or, if necessary, heat to 50 °C for approximately 2 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., 19F NMR).
-
Upon completion, add a low-polarity solvent such as hexane or pentane to precipitate the inorganic salt byproducts.
-
Filter the mixture to remove the precipitated salts.
-
The filtrate contains the desired N-trifluoromethyl amine. The solvent can be removed under reduced pressure to isolate the product. Further purification by column chromatography may be performed if necessary.[1]
Protocol 2: Photocatalytic Intermolecular Amino-Trifluoromethylation of Alkenes
This protocol is a general procedure for the visible-light-driven aminotrifluoromethylation of alkenes.[6]
Materials:
-
Alkene (e.g., Styrene derivative)
-
Trifluoromethylating agent (e.g., Togni's reagent)
-
Nitrogen source (e.g., Nitrile)
-
Photocatalyst (e.g., --INVALID-LINK--2)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a reaction vessel, add the alkene, trifluoromethylating agent, and photocatalyst.
-
Add the nitrogen source, which can also serve as the solvent (e.g., acetonitrile).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for the required time (typically a few hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired β-trifluoromethyl amine.
Visualizations
Caption: Common byproduct formation pathways in trifluoromethyl amine synthesis.
Caption: Experimental workflow for one-pot N-trifluoromethylation.
References
- 1. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Storage of Fluorinated Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage conditions for fluorinated amines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are some fluorinated amines considered unstable?
A1: The stability of fluorinated amines can be influenced by the position of the fluorine atom(s) relative to the amine group. For instance, α-fluoroamines are generally considered unstable and can be prone to intramolecular elimination.[1] Similarly, fluoromethylamines can be susceptible to decomposition due to the influence of the lone pair of electrons on the nitrogen atom.[2][3] However, stability can be enhanced by incorporating the fluorine atom at a bridgehead position or by converting the amine to an amide to reduce the electron density on the nitrogen.[1][2]
Q2: What are the common degradation pathways for fluorinated amines?
A2: Fluorinated amines can degrade through several pathways, including:
-
Hydrolysis: Particularly for N-trifluoromethyl amines, which can be prone to hydrolysis.[4]
-
Elimination: Elimination of hydrogen fluoride (HF) is a common degradation pathway, especially for β-fluoro carbonyl compounds with an acidic α-proton.[2][3]
-
Nucleophilic Displacement: The fluorine atom can be displaced by nucleophiles.[2]
-
Oxidation: The amine group is susceptible to oxidation, which can be influenced by the presence of fluorine.
-
Photodegradation: Exposure to light can induce degradation. Some studies have shown that heteroaromatic and aliphatic CF2 groups are relatively stable under photolysis, while aryl F and heteroaromatic F groups can be more readily defluorinated.
-
Metabolism-Mediated Defluorination: In biological systems, enzymes can cleave the C-F bond.[2]
Q3: What are the visual indicators of fluorinated amine degradation?
A3: Degradation of a fluorinated amine sample may be indicated by:
-
Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown hue.
-
Precipitate Formation: The appearance of solid material in a previously clear liquid.
-
Gas Evolution: The formation of bubbles, which could indicate the elimination of HF or other gaseous byproducts.
Q4: How should I store my fluorinated amine samples?
A4: To ensure the stability of your fluorinated amine samples, follow these storage guidelines:
-
Temperature: Store in a cool, dry, and well-ventilated area, ideally refrigerated.
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and reaction with atmospheric moisture and carbon dioxide.
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.
-
Container: Use tightly sealed containers made of appropriate materials (e.g., glass or compatible polymers) to prevent leakage and contamination.
Q5: Are there specific safety precautions for handling fluorinated amines?
A5: Yes, always handle fluorinated compounds with care in a well-ventilated fume hood. Many fluorinating agents are highly reactive and toxic.[5] Decomposition can release HF, which is corrosive and toxic upon inhalation.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of fluorinated amines.
Problem: Unexpected Side Products in Reaction
| Possible Cause | Solution |
| Degradation of the fluorinated amine starting material. | 1. Verify Purity: Before starting the reaction, check the purity of the fluorinated amine using techniques like NMR or GC-MS. 2. Fresh Sample: Use a freshly opened or purified batch of the amine. 3. Inert Conditions: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Reaction with solvent. | Some fluorinating reagents can react with common solvents.[6] For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[6] Ensure your solvent is compatible with the specific fluorinated amine and any other reagents. |
| Instability under reaction conditions (e.g., high temperature, acidic/basic pH). | 1. Lower Temperature: If possible, run the reaction at a lower temperature. 2. pH Control: Buffer the reaction mixture if the amine is sensitive to acidic or basic conditions. |
Problem: Low Yield or No Reaction
| Possible Cause | Solution |
| Decomposed fluorinated amine. | As mentioned above, verify the purity and use a fresh sample. |
| Incompatibility with other reagents. | Fluorinated amines can have different reactivity compared to their non-fluorinated analogs. The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amine. You may need to use more forcing reaction conditions or a stronger catalyst. |
| Moisture in the reaction. | Some fluorinated amines are water-sensitive.[1][7] Ensure all glassware is dry and use anhydrous solvents. |
Problem: Difficulty in Purification
| Possible Cause | Solution |
| Compound is too volatile. | Use lower temperatures during solvent removal (rotary evaporation). |
| Compound streaks on silica gel column. | Add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. |
| Formation of salts. | If the reaction involves acids, the fluorinated amine may form a salt. A basic workup (e.g., washing with aqueous sodium bicarbonate) can liberate the free amine. |
Stability Data
The stability of fluorinated amines is highly dependent on their structure and the conditions to which they are exposed. Below are tables summarizing available quantitative data.
Table 1: Hydrolytic Stability of N-Trifluoromethyl Amines
The following data represents the percentage of the remaining N-trifluoromethyl compound after 6 hours in a water/DMSO (4:1) solution at room temperature under different pH conditions.
| Compound Type | pH 1.0 | pH 7.0 | pH 7.4 | pH 10.0 |
| N-CF3 Secondary Amine | ~5% | ~80% | ~75% | ~10% |
| N-CF3 Tertiary Amine | ~95% | >95% | >95% | ~90% |
Data extrapolated from a study on N-trifluoromethyl secondary and tertiary amines.[8] The study showed significant degradation of secondary N-CF3 amines under acidic and basic conditions, while tertiary N-CF3 amines were more stable.
Table 2: General Stability of Fluorinated Amines Under Various Conditions
This table provides a qualitative summary of the stability of different types of fluorinated amines under common stress conditions.
| Fluorinated Amine Type | Hydrolytic Stability | Thermal Stability | Photostability | Oxidative Stability |
| α-Fluoroamines | Generally low | Moderate | Moderate | Moderate |
| Fluoromethylamines | Prone to decomposition[2][3] | Moderate | Moderate | Prone to oxidation |
| Trifluoromethylamines | Variable, some are water-sensitive[1][7] | Generally good | Good | Good |
| Fluorinated Anilines | Generally good | Good | Can be prone to photodegradation | Moderate |
| Perfluoroalkylamines | High | High | High | High |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Fluorinated Amine
This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of a fluorinated amine under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of the fluorinated amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.
- Control Sample: Keep a portion of the stock solution at 4°C in the dark.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each stress condition.
- Neutralize the acidic and basic samples if necessary.
- Analyze all samples by HPLC-MS or NMR to determine the percentage of the remaining parent compound and identify any degradation products.
Protocol 2: HPLC-MS Analysis of Fluorinated Amine Degradation
1. Instrumentation:
- HPLC system with a UV detector and a mass spectrometer.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
2. Mobile Phase:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Gradient Elution:
- Start with a gradient of 5-95% Mobile Phase B over 20-30 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific analyte.
4. MS Parameters:
- Use electrospray ionization (ESI) in positive mode.
- Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific fluorinated amine.
5. Analysis:
- Inject the samples from the forced degradation study.
- Quantify the parent compound by integrating the peak area of its corresponding mass-to-charge ratio (m/z).
- Identify degradation products by analyzing their m/z values and fragmentation patterns.
Protocol 3: 19F NMR Spectroscopy for Stability Monitoring
1. Sample Preparation:
- Dissolve a known amount of the fluorinated amine (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[9]
- Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantification.
2. NMR Acquisition:
- Acquire a 19F NMR spectrum at time zero.
- Store the NMR tube under the desired stress condition (e.g., elevated temperature in a heating block).
- Acquire subsequent 19F NMR spectra at various time points.
3. Data Analysis:
- Integrate the signal of the fluorinated amine and the internal standard.
- Calculate the relative amount of the fluorinated amine remaining at each time point by comparing the integration values.
- The appearance of new signals in the 19F NMR spectrum indicates the formation of fluorine-containing degradation products.
Diagrams
Caption: Common degradation pathways for fluorinated amines.
Caption: Workflow for a forced degradation study of fluorinated amines.
Caption: Troubleshooting logic for experiments with fluorinated amines.
References
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fluoridealert.org [fluoridealert.org]
- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
Technical Support Center: Handling Moisture-Sensitive Chiral Amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive chiral amines.
Frequently Asked Questions (FAQs)
Q1: My reaction with a chiral amine is giving low yield and poor enantioselectivity. What are the likely causes?
A1: Low yield and poor enantioselectivity in reactions involving moisture-sensitive chiral amines are often due to the presence of water.[1][2] Moisture can react with the amine, catalysts, or other reagents, leading to decomposition and side reactions.[1][2] Another potential issue is the degradation of the chiral amine itself upon exposure to air and moisture.[1]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the chiral amine and all other reagents are of high purity and have been stored correctly.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and solvents.[3][4][5] Use an inert atmosphere (Nitrogen or Argon) throughout the experiment.[3][6]
-
Check Reaction Temperature: Temperature fluctuations can affect enantioselectivity. Ensure precise temperature control.
-
Analyze Amine Purity: Before use, verify the purity and enantiomeric excess (e.e.) of the chiral amine using an appropriate analytical technique like chiral HPLC or SFC.[7][8]
Q2: What is the proper way to store a moisture-sensitive chiral amine?
A2: Proper storage is critical to maintain the integrity of moisture-sensitive chiral amines. They should be stored in a cool, well-ventilated area, away from incompatible substances.[9] The container should be tightly sealed, and for highly sensitive amines, the headspace should be flushed with an inert gas like nitrogen or argon before sealing. Many suppliers offer moisture-sensitive reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed to maintain a dry, inert atmosphere.[4]
Q3: How can I be sure my solvents are dry enough for the reaction?
A3: Solvents are a primary source of moisture contamination.[3] Commercially available anhydrous solvents are a good starting point, but it's best practice to dry them in the lab. Molecular sieves are a common and effective desiccant for drying solvents.[3][10] For particularly sensitive reactions, distillation from an appropriate drying agent is recommended.[3] The water content of the solvent can be quantitatively measured by Karl Fischer titration.
Q4: I suspect my chiral amine has degraded. How can I check its purity and enantiomeric excess?
A4: The most common methods for determining the enantiomeric excess (e.e.) and purity of chiral amines are chromatographic techniques.[7][8][11]
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and reliable method.[7][8][12]
-
Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC that often provides faster and better separations.[7]
-
Gas Chromatography (GC) can also be used, typically with a chiral column.[7][11]
-
NMR Spectroscopy using chiral solvating agents can be a rapid method for determining enantiopurity.[11]
Q5: What are the key safety precautions when working with chiral amines?
A5: Amines can be corrosive, flammable, and toxic.[13] Always consult the Safety Data Sheet (SDS) for the specific amine you are handling.[9] General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][14][15] In some cases, a respirator may be necessary.[9]
-
Ventilation: Work in a well-ventilated fume hood.[15]
-
Handling: Avoid inhalation, ingestion, and skin contact.[15]
-
Storage: Store amines in a cool, dry, well-ventilated area away from incompatible materials.[9][14]
Troubleshooting Guides
Problem 1: Inconsistent Reaction Results
| Symptom | Possible Cause | Suggested Solution |
| Variable yields | Inconsistent moisture levels in reagents or solvents. | Standardize drying procedures for all materials. Use a glovebox or Schlenk line for additions.[3][6] |
| Fluctuating enantioselectivity | Temperature variations or impure chiral amine. | Use a temperature-controlled reaction setup. Re-analyze the enantiomeric excess of the starting amine. |
| Formation of side products | Reaction with atmospheric oxygen or moisture. | Ensure the inert atmosphere is maintained throughout the reaction. Degas solvents prior to use.[4] |
Problem 2: Difficulty in Isolating the Product
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during workup | The amine may be acting as an emulsifier. | Add a small amount of a saturated salt solution (brine) to help break the emulsion. |
| Product is a salt | The amine may have reacted with an acidic species. | Neutralize the reaction mixture with a suitable base before extraction. |
| Difficulty in purification | The product may be contaminated with the starting amine. | Consider derivatization to a less polar compound before chromatography. Alternatively, purification via crystallization of a diastereomeric salt can be effective.[16] |
Experimental Protocols
Protocol 1: Drying an Organic Solvent using Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å or 4Å molecular sieves in a flask and heat them in an oven at 150-200 °C under vacuum for at least 12 hours to remove adsorbed water.[3]
-
Cooling: Allow the sieves to cool to room temperature under a stream of inert gas (Nitrogen or Argon) or in a desiccator.
-
Solvent Addition: Add the activated molecular sieves to the solvent to be dried in a suitable flask. The recommended loading is typically 5-10% (w/v).
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours to ensure complete drying.[10]
-
Dispensing: The dry solvent can be dispensed by carefully decanting or by using a syringe or cannula under an inert atmosphere.
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Schlenk Line Technique)
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at a minimum of 125 °C overnight.[4][5]
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while it is still hot and immediately connect it to a Schlenk line.[4][6]
-
Evacuate and Refill: Evacuate the air from the flask using the vacuum manifold of the Schlenk line and then backfill with an inert gas (Nitrogen or Argon).[3][6] Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[6]
-
Reagent Addition:
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the reaction flask to the inert gas manifold of the Schlenk line with a bubbler to indicate gas flow.[4]
Visualizations
Caption: Workflow for handling moisture-sensitive chiral amines.
Caption: Troubleshooting decision tree for chiral amine reactions.
Caption: Workflow for chiral purity analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. quora.com [quora.com]
Technical Support Center: Optimizing Coupling Reactions with 1,1,1-Trifluoro-2-butanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving the chiral amine, 1,1,1-Trifluoro-2-butanamine.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reaction yields consistently low when using 1,1,1-Trifluoro-2-butanamine?
Low yields are often attributed to the inherent properties of 1,1,1-Trifluoro-2-butanamine. The primary reasons include:
-
Reduced Nucleophilicity: The electron-withdrawing trifluoromethyl (CF₃) group lowers the basicity and nucleophilicity of the amine, making it less reactive than its non-fluorinated analogs.
-
Steric Hindrance: The secondary amine structure, combined with the bulky CF₃ group, can sterically hinder its approach to the activated carboxylic acid.[1][2]
-
Incomplete Carboxylic Acid Activation: The method used to activate the carboxylic acid may not be potent enough to react efficiently with the deactivated amine.[1]
Q2: What are the most effective coupling reagents for forming an amide bond with this amine?
For challenging couplings involving sterically hindered and electron-deficient amines, more powerful onium-salt reagents are recommended.[2]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly effective as they rapidly generate activated esters. HATU is a common choice for difficult couplings.[1][2]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very reactive and are particularly effective for coupling sterically hindered partners.[1][2]
-
In Situ Acyl Fluoride Formation: For exceptionally difficult cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can overcome steric hindrance and drive the reaction to completion.
Q3: How can I minimize racemization at the chiral center of 1,1,1-Trifluoro-2-butanamine during the coupling reaction?
Racemization is a risk, especially under harsh conditions. To preserve stereochemical integrity:
-
Use Additives: Incorporate additives like OxymaPure or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent. These are superior to HOBt in suppressing racemization.[1][2]
-
Control the Base: Use non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excessive amount of base.[2]
-
Manage Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) if possible, as elevated temperatures can increase the rate of racemization.[2]
Q4: What are the key considerations for a Buchwald-Hartwig C-N cross-coupling reaction with 1,1,1-Trifluoro-2-butanamine?
Successfully coupling 1,1,1-Trifluoro-2-butanamine with aryl halides via Buchwald-Hartwig amination requires careful optimization due to the amine's properties.
-
Catalyst and Ligand Choice: This type of sterically demanding coupling often requires specialized, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[3][4] Catalyst systems known to be effective for unreactive aryl chlorides or hindered amines are a good starting point.[4]
-
Base Selection: Fluoroalkylanilines can be unstable under typical C-N coupling conditions which often use strong bases.[5] Weaker bases, such as KOPh or Cs₂CO₃, may be necessary to prevent product degradation or side reactions.[5]
-
Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the activation energy barrier, especially when using less reactive aryl chlorides.[4]
Troubleshooting Guides
Problem 1: Low or No Yield in Amide Coupling
| Possible Cause | Suggested Solution |
| Incomplete Carboxylic Acid Activation | 1. Switch to a more powerful coupling reagent like HATU, HCTU, or COMU.[2] 2. Increase the pre-activation time (mixing carboxylic acid, coupling reagent, and base) to 15-30 minutes before adding the amine. |
| Low Nucleophilicity of the Amine | 1. Increase the reaction temperature or use microwave irradiation to provide the necessary activation energy.[2] 2. Consider converting the carboxylic acid to an acyl fluoride in situ with TFFH or BTFFH to create a more reactive electrophile.[1] |
| Steric Hindrance | 1. Employ acyl fluoride-forming reagents, as the small size of fluorine minimizes steric clash.[6] 2. Use phosphonium-based reagents like PyBOP, which are highly effective for hindered substrates.[1] 3. Increase the reaction time to allow the sterically demanding coupling to proceed.[2] |
| Hydrolysis of Activated Species | 1. Ensure all solvents (e.g., DMF, DCM) and reagents are anhydrous.[1] 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Low or No Yield in Buchwald-Hartwig C-N Coupling
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst System | 1. Screen different palladium pre-catalysts and bulky phosphine ligands known for coupling hindered substrates.[3][4] 2. For aryl chlorides, higher catalyst loadings may be necessary.[4] |
| Base-Mediated Ligand/Product Degradation | 1. Switch from strong bases like NaOtBu to weaker bases such as KOPh, K₃PO₄, or Cs₂CO₃.[5] 2. Ensure the base is anhydrous and finely powdered for better reactivity.[4] |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature, often in the range of 80-120 °C.[4] 2. Microwave irradiation can be effective in driving the reaction to completion in shorter times.[2] |
| Catalyst Deactivation | 1. Use robust, well-defined palladium catalyst systems.[3] 2. Ensure solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation
| Reagent Class | Example(s) | Additive | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure | Cost-effective, widely used. | Can lead to racemization; urea byproduct can be difficult to remove (especially DCU).[1][7] |
| Aminium/Uronium | HATU, HBTU | None required | High reactivity, fast reaction times, low racemization, suitable for hindered substrates.[1][2] | Higher cost, potential thermal hazards on a large scale.[7] |
| Phosphonium | PyBOP, PyAOP | None required | Very reactive, excellent for sterically hindered couplings, low racemization.[1] | Higher cost, phosphine oxide byproducts. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Base (e.g., DIPEA) | Excellent for highly hindered and electron-deficient partners; minimizes steric bulk. | Reagents can be moisture-sensitive; requires in situ formation step.[1] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add 1,1,1-Trifluoro-2-butanamine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
-
Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[1]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
In a separate flask, dissolve 1,1,1-Trifluoro-2-butanamine (1.2 equivalents) in anhydrous DCM.
-
Add the solution containing the amine to the activated acyl fluoride mixture.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[1]
-
Upon completion, perform an aqueous workup as described in Protocol 1 and purify the product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Diastereoselective Trifluoromethylation
Welcome to the technical support center for diastereoselective trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experiments for high yield and diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is diastereoselective trifluoromethylation and why is it important?
Diastereoselective trifluoromethylation is a chemical reaction that introduces a trifluoromethyl (CF₃) group into a molecule with control over the three-dimensional arrangement of atoms, specifically creating one diastereomer in preference to others. The trifluoromethyl group is crucial in medicinal chemistry and materials science as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1]
Q2: What is the Ruppert-Prakash Reagent and how is it activated?
The Ruppert-Prakash reagent, or trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used reagent for nucleophilic trifluoromethylation.[2] It is a volatile, flammable, and moisture-sensitive liquid that requires activation to initiate the reaction.[3] Activation is typically achieved with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF).[4] Fluoride-free activation methods are also available.[4]
Q3: What are the common challenges in achieving high diastereoselectivity?
Several factors can lead to low diastereoselectivity in trifluoromethylation reactions. Common issues include:
-
Inappropriate Catalyst/Initiator: The choice of fluoride source or Lewis acid is critical for stereocontrol.[5]
-
Suboptimal Reaction Temperature: These reactions are often highly sensitive to temperature, with higher temperatures potentially decreasing diastereoselectivity.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.[5]
-
Substrate Reactivity: Sterically hindered or electron-rich substrates may react slowly, impacting selectivity.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your diastereoselective trifluoromethylation experiments.
Issue 1: Low or No Yield of the Desired Trifluoromethylated Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Notes |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Handle the Ruppert-Prakash reagent under a strict inert atmosphere (e.g., nitrogen or argon).[4] | The Ruppert-Prakash reagent and the trifluoromethyl anion intermediate are highly sensitive to moisture, which can lead to the formation of fluoroform (CF₃H).[4] |
| Inactive Initiator | Use a freshly opened bottle of the fluoride source or dry it before use. Consider using an anhydrous fluoride source like tetrabutylammonium triphenyldifluorosilicate (TBAT).[4] | The fluoride source (e.g., TBAF) can be hydrated or degraded, rendering it inactive. |
| Reagent Decomposition | Use a fresh bottle of the Ruppert-Prakash reagent and store it properly in a cool, well-ventilated area.[4] When heating is required, carefully control the temperature. | The Ruppert-Prakash reagent can decompose at higher temperatures or upon prolonged storage.[4] |
| Poor Substrate Reactivity | For sterically hindered or electron-rich carbonyls, increase the reaction temperature, prolong the reaction time, or use a more reactive initiator.[3] | These substrates often react slowly, leading to low conversion. |
Issue 2: Poor Diastereoselectivity
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Notes |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Lowering the reaction temperature (e.g., -78 °C to 0 °C) often improves diastereoselectivity.[3][5] | Trifluoromethylation reactions are highly temperature-sensitive.[5] |
| Inappropriate Solvent | Test a variety of anhydrous, aprotic solvents like THF or DMF.[3] The solvent's polarity and coordinating ability can significantly impact the transition state.[5] | Protic solvents will quench the trifluoromethyl anion.[3] |
| Incorrect Catalyst/Initiator | For chiral aldehydes, a simple fluoride catalyst like TBAF may not provide sufficient stereocontrol.[5] Consider screening different Lewis acids (e.g., TiCl₄, MgCl₂) or using a less basic initiator (e.g., CsF instead of TBAF).[3][5] | The choice of catalyst is critical for achieving high stereocontrol. |
| Incorrect Stoichiometry | Optimize the ratio of TMSCF₃, substrate, and catalyst. | The stoichiometry can impact the reaction pathway and selectivity.[5] |
Issue 3: Formation of Significant Side Products (e.g., Silyl Enol Ether)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Notes |
| Enolization of Ketone Substrates | Use a non-basic or less basic initiator system (e.g., CsF instead of TBAF).[3][4] Running the reaction at a lower temperature can also favor nucleophilic addition over deprotonation.[3][4] | With enolizable ketones, the initiator or the generated trifluoromethyl anion can act as a base, leading to the formation of a silyl enol ether.[3][4] |
| Poor Substrate Activation | Add a catalytic amount of a Lewis acid to activate the carbonyl group, favoring the desired 1,2-addition pathway.[5] | This is particularly useful for less reactive ketones. |
Experimental Protocols
General Protocol for Diastereoselective Trifluoromethylation of a Chiral Aldehyde
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the chiral aldehyde (1.0 mmol) and anhydrous THF (10 mL) to an oven-dried flask.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol) dropwise to the stirred solution.
-
Initiation: Slowly add a solution of the initiator (e.g., 0.1 M TBAF in THF, 0.1 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.[4]
Protocol for Hydrolysis of the TMS-protected Alcohol
-
Dissolution: Dissolve the crude TMS-protected product in THF.
-
Acidification: Add 1M HCl and stir the mixture at room temperature for 1 hour.[3]
-
Workup: Perform a standard aqueous workup and extraction to isolate the final trifluoromethylated alcohol.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low or no product yield.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Generalized reaction pathway for nucleophilic trifluoromethylation.
References
Technical Support Center: Chiral Amine Synthesis - Sulfinyl Group Removal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the sulfinyl group, a critical step in chiral amine synthesis using auxiliaries like the Ellman's tert-butanesulfinyl group.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of N-sulfinyl amines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid stoichiometry. 2. Steric hindrance around the nitrogen atom. 3. Electron-withdrawing groups on the substrate making the N-S bond more robust.[1] 4. Short reaction time or low temperature. | 1. Increase the equivalents of acid (typically HCl) to 2.05 equivalents or more.[2] 2. Increase the reaction time and/or temperature. For example, after initial stirring at 0°C, allow the reaction to warm to room temperature and stir for an additional hour.[2] 3. For particularly stubborn substrates, consider alternative deprotection methods or stronger acidic conditions, though this may risk side reactions. |
| Low Yield of Free Amine After Work-up | 1. Re-formation of the N-sulfinyl amine during basic work-up. This occurs if the amine hydrochloride is not separated from the sulfinyl chloride byproduct before adding a base.[3] 2. Product loss during extraction. | 1. Crucial Step: After acid treatment in an aprotic solvent (e.g., CPME, Et₂O), filter the precipitated amine hydrochloride salt and wash it with the solvent to remove the soluble sulfinyl chloride byproduct before neutralization.[2][3] 2. The free amine can then be obtained by treating the hydrochloride salt with a base (e.g., NaOH, NaHCO₃) in a separate step.[4] |
| Formation of Side Products | 1. Alkylation of susceptible residues (e.g., Trp, Met) by the tert-butyl cation generated during cleavage.[5][6] 2. In protic solvents like methanol, the tert-butyl cation can be trapped, but in aprotic solvents, it may react with other nucleophiles. | 1. Use scavengers in the cleavage cocktail, especially for sensitive substrates. Common scavengers include water, thioanisole, or triisopropylsilane (TIS).[5][7] 2. Performing the reaction at low temperatures can minimize side reactions. |
| Racemization of the Chiral Center | Although the N-sulfinyl group is designed to prevent racemization of the newly formed stereocenter, harsh conditions could potentially lead to epimerization.[8] | 1. Use the mildest conditions possible for deprotection (e.g., HCl in an appropriate solvent at 0°C to room temperature).[2] 2. Avoid prolonged exposure to strong acids or high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for removing a tert-butanesulfinyl group?
A1: The most common and reliable method is acid-mediated hydrolysis.[8][9] A typical procedure involves treating the N-tert-butanesulfinyl amine with approximately 2 equivalents of hydrogen chloride (HCl) in a solvent like methanol, diethyl ether (Et₂O), or cyclopentyl methyl ether (CPME) at room temperature.[2][4]
Q2: Why is my deprotection reaction not going to completion?
A2: Incomplete reactions can be due to insufficient acid, low temperature, or a particularly stable N-S bond due to the substrate's electronic properties.[1] Try increasing the equivalents of HCl, the reaction time, or the temperature.[2]
Q3: I see my product by TLC/LCMS after adding acid, but I can't isolate the free amine. What's happening?
A3: This is a common work-up issue. When you add a base directly to the reaction mixture, the newly formed free amine, being nucleophilic, can react with the tert-butylsulfinyl chloride byproduct to regenerate the starting material.[3] The correct procedure is to first isolate the amine hydrochloride salt by filtration before neutralization.[2][3]
Q4: Which solvent is best for the deprotection reaction?
A4: The choice of solvent can be critical.
-
Protic solvents like methanol are effective for the cleavage itself.
-
Aprotic solvents like cyclopentyl methyl ether (CPME) or diethyl ether are highly advantageous as they are stable to HCl and effectively precipitate the amine hydrochloride salt, allowing for easy separation from the sulfinyl chloride byproduct by filtration.[2] CPME is often preferred over diethyl ether due to its lower flammability and greater stability towards HCl.[2]
Q5: Can I recycle the chiral auxiliary (tert-butanesulfinamide)?
A5: Yes, a practical process for recycling the auxiliary has been developed. After deprotection with HCl in an aprotic solvent like CPME, the filtered solution containing tert-butylsulfinyl chloride can be treated with aqueous ammonia to regenerate tert-butanesulfinamide in high yield.[2][10] Note that this process typically yields the racemic sulfinamide.[3] Regenerating the enantiopure auxiliary is a more involved process.[3][11]
Experimental Protocols
Protocol 1: Deprotection and Isolation as Amine Hydrochloride Salt
This protocol is ideal for isolating the product amine and enabling the recycling of the chiral auxiliary.
Materials:
-
N-tert-butanesulfinyl amine
-
Cyclopentyl methyl ether (CPME) or Diethyl ether (Et₂O)
-
Hydrogen chloride solution (e.g., 4M in dioxane or generated in situ)
Procedure:
-
Dissolve the N-tert-butanesulfinyl amine in CPME (or Et₂O).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.05 equivalents of HCl solution.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The amine hydrochloride salt will precipitate out of the solution.
-
Isolate the salt by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the collected solid with cold solvent (CPME or Et₂O) to remove any residual sulfinyl chloride.
-
Dry the amine hydrochloride salt under vacuum. The product is often analytically pure at this stage.[2]
Protocol 2: Deprotection and Isolation of the Free Amine
This protocol is used when the immediate isolation of the free amine is desired.
Materials:
-
N-tert-butanesulfinyl amine
-
Methanol (MeOH)
-
Hydrogen chloride solution (e.g., 4M in dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
-
Dissolve the N-tert-butanesulfinyl amine in methanol.
-
Cool the solution to 0 °C.
-
Add an excess of HCl solution (typically 2-4 equivalents).
-
Stir the reaction at room temperature until TLC or LCMS analysis shows complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and neutralize by carefully adding a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine.[4]
Visual Guides
Caption: Workflow for sulfinyl group removal and auxiliary recycling.
Caption: Troubleshooting logic for common deprotection issues.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
Incompatible reagents with 1,1,1-Trifluoro-2-butanamine hydrochloride
Technical Support Center: 1,1,1-Trifluoro-2-butanamine hydrochloride
This guide provides essential information on the chemical incompatibilities of this compound, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound should not be used with strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[1][2] Contact with these substances can lead to vigorous or hazardous reactions.
Q2: Why is this compound incompatible with strong bases?
A2: As an amine hydrochloride, it is an acidic salt. Strong bases will deprotonate the amine, liberating the free amine (1,1,1-Trifluoro-2-butanamine). This acid-base reaction can be exothermic and may alter the desired reactivity or stability of the compound.
Q3: What happens when this compound is mixed with strong oxidizing agents?
A3: Amines are susceptible to oxidation. Mixing with strong oxidizing agents can lead to rapid, potentially explosive, reactions. The reaction can generate heat and hazardous byproducts.
Q4: Can I use this compound with other acidic reagents?
A4: While it is an acidic salt, caution should be exercised when mixing with strong acids.[2] Although it is less reactive than with strong bases, a highly acidic environment could potentially lead to unwanted side reactions or degradation, depending on the specific conditions and reagents involved.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Heat Generation/Exotherm | Reaction with an incompatible reagent, such as a strong base or oxidizing agent. | Immediately and safely quench the reaction (if a procedure is in place), ensure proper ventilation, and consult the Safety Data Sheet (SDS). Review the experimental protocol to identify any incompatible materials. |
| Poor Yield or No Reaction | The reagent may have been neutralized or degraded. For example, using a strong base would convert the hydrochloride salt to the free amine, changing its reactivity profile. | Verify the pH of your reaction mixture. Ensure that all reagents are compatible and that the chosen solvent system is appropriate for the hydrochloride salt form. |
| Formation of Unwanted Byproducts | A side reaction may have occurred due to an incompatible reagent, such as an oxidizing or reducing agent. | Analyze the byproduct to understand the side reaction. Re-evaluate the compatibility of all reagents in the mixture. Implement a compatibility test before scaling up the experiment. |
| Color Change or Gas Evolution | This often indicates a chemical reaction, potentially a decomposition or oxidation-reduction reaction. | Stop the addition of reagents immediately. Ensure the reaction is under control and in a well-ventilated area. This is a strong indicator of incompatibility. |
Experimental Protocols
General Protocol for Reagent Compatibility Test
This protocol is a general guideline for assessing the compatibility of this compound with another reagent on a small scale before proceeding with a full-scale experiment.
Objective: To identify signs of incompatibility such as significant heat change, gas evolution, color change, or precipitate formation.
Materials:
-
This compound
-
Test reagent
-
Appropriate solvent
-
Small-scale reaction vessel (e.g., test tube or small vial)
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve a small, pre-weighed amount of this compound in the chosen experimental solvent in the reaction vessel.
-
Initial Temperature: Place the vessel on a magnetic stirrer, add a stir bar, and begin gentle stirring. Measure and record the initial temperature of the solution.
-
Reagent Addition: Slowly add a small, stoichiometric equivalent of the test reagent to the solution. If the test reagent is a solution, add it dropwise.
-
Observation: Carefully observe the mixture for any of the following signs of incompatibility:
-
Temperature Change: Monitor the temperature closely. A significant increase or decrease suggests a reaction is occurring.
-
Gas Evolution: Look for bubbling or fizzing.
-
Color Change: Note any immediate or gradual change in color.
-
Precipitate Formation: Observe if any solid material forms and falls out of the solution.
-
-
Analysis: If any signs of incompatibility are observed, the reagents should be considered incompatible under the tested conditions. Do not proceed with the full-scale reaction.
-
Documentation: Record all observations, including the quantities of reagents used, solvent, temperature changes, and visual cues.
Visual Workflow for Compatibility Assessment
The following diagram outlines a logical workflow for assessing the compatibility of reagents with this compound.
Caption: A workflow for assessing reagent compatibility.
References
Technical Support Center: Safe Handling and Disposal of Trifluoromethylated Compounds
Welcome to the Technical Support Center for the safe handling and disposal of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on safely managing these reagents and their byproducts in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trifluoromethylated compounds?
A1: The hazards are highly specific to the individual compound. While the trifluoromethyl (-CF₃) group itself is generally stable, the overall reactivity and toxicity of the molecule it is attached to are the main concerns.[1] Some trifluoromethylated compounds can be flammable, corrosive, or toxic to specific organs. A significant, and potentially severe, hazard is the possible decomposition of these compounds under certain conditions, such as high heat or reaction with strong bases, which can release toxic and corrosive hydrogen fluoride (HF) gas. HF is extremely dangerous and can cause severe burns and systemic toxicity. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
Q2: How stable are trifluoromethylated compounds?
A2: The trifluoromethyl group is one of the most stable fluorinated functional groups due to the high strength of the carbon-fluorine bonds. It is generally resistant to chemical, thermal, and photochemical degradation. However, the stability of the entire compound is dependent on the other functional groups present in the molecule.
Q3: Are there specific reactivity concerns I should be aware of?
A3: Yes. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the rest of the molecule. For instance, it can activate aromatic rings for nucleophilic substitution reactions. Additionally, some trifluoromethylating reagents themselves are highly reactive and must be handled with extreme care. Reagents like Umemoto's and Togni's reagents are powerful electrophiles and can react vigorously with nucleophiles.
Q4: What are the potential health effects of exposure to trifluoromethylated compounds?
A4: Exposure to fluorine-containing compounds can lead to various health effects. Inhalation of gaseous hydrogen fluoride, a potential decomposition product, can cause severe respiratory damage, including lung irritation and pulmonary edema.[2] Skin or eye contact can result in severe burns.[2] Chronic exposure in occupational settings has been linked to skeletal fluorosis, a bone disease.[2] Animal studies have indicated potential effects on the lungs, liver, and kidneys following both acute and chronic inhalation.[2] The specific health effects will vary depending on the compound .
Troubleshooting Guides
Issue 1: My trifluoromethylation reaction is not proceeding, or the yield is very low.
| Possible Cause | Troubleshooting Step |
| Inactive Reagent | Some trifluoromethylating reagents can be sensitive to air and moisture. Ensure the reagent has been stored properly under an inert atmosphere. Consider using a freshly opened bottle or purifying the reagent if possible. |
| Incorrect Reaction Conditions | Review the reaction protocol. Ensure the correct solvent, temperature, and catalyst (if required) are being used. Some reactions may require specific initiators or additives to proceed. |
| Substrate Reactivity | The electronic and steric properties of your substrate may be hindering the reaction. Consider modifying the substrate or using a more reactive trifluoromethylating reagent. |
| Inhibitors Present | Trace impurities in the solvent or starting materials can sometimes inhibit the reaction. Ensure all reagents and solvents are of high purity and are properly dried. |
Issue 2: I suspect hydrogen fluoride (HF) is being generated in my reaction.
| Indicator | Action |
| Fuming in the headspace of the reaction vessel. | Work exclusively in a certified chemical fume hood. Ensure the sash is at the appropriate height. |
| Etching of glassware. | This is a strong indicator of HF presence. Use plasticware (e.g., polyethylene or polypropylene) for the reaction if compatible with the other reagents and solvents. |
| Acidic reaction mixture (tested carefully with pH paper on a glass rod). | Consider quenching the reaction with a suitable base. A mild, non-nucleophilic base is often preferred to avoid unwanted side reactions. A saturated aqueous solution of sodium bicarbonate can be used cautiously, being mindful of gas evolution. |
Experimental Protocols
General Protocol for Quenching a Trifluoromethylation Reaction
This is a general guideline and may need to be optimized for specific reactions. Always perform a risk assessment before carrying out any new procedure.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC, GC/MS, etc.), cool the reaction mixture to 0 °C in an ice bath. This will help to control any exothermic quenching processes.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a suitable quenching agent. For many nucleophilic trifluoromethylation reactions using reagents like TMSCF₃, a saturated aqueous solution of ammonium chloride (NH₄Cl) is effective.[3] For reactions where HF may be present, a cautious addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to neutralize the acid. Be aware of potential gas evolution.
-
Extraction: After quenching, allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.[3]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[3]
-
Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.[3]
Spill Cleanup Procedures
For Solid Trifluoromethylated Compounds:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills or dusty materials, respiratory protection may be necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[4] Avoid creating dust.[4]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel.[4] Dispose of the paper towel in the hazardous waste container.
-
Label and Dispose: Seal the hazardous waste container and label it clearly with "Hazardous Waste" and the full chemical name.[5] Arrange for disposal through your institution's environmental health and safety (EHS) office.[5]
For Liquid Trifluoromethylated Compounds:
-
Evacuate and Secure the Area: Alert others and control all ignition sources if the compound is flammable.
-
Don Appropriate PPE: Wear a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]
-
Absorb the Spill: Apply absorbent material over the entire spill, working from the outside in.[4]
-
Collect the Material: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a hazardous waste container.[7]
-
Decontaminate the Area: Wipe the area with a paper towel and a suitable solvent. Dispose of the contaminated materials in the hazardous waste container.
-
Label and Dispose: Seal and label the hazardous waste container and arrange for proper disposal through your EHS office.[5]
Quantitative Data
Occupational Exposure Limits (OELs) for Selected Fluorinated Compounds
| Compound | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | NIOSH REL (TWA) |
| Hydrogen Fluoride | 7664-39-3 | 3 ppm | 0.5 ppm (Ceiling) | 3 ppm |
| 1-Chloro-4-(trifluoromethyl)benzene (PCBTF) | 98-56-6 | Not Established[8] | Not Established[8] | Not Established[8] |
| Trifluoromethane | 75-46-7 | Not Established | Not Established | Not Established |
Note: OELs are subject to change and may vary by jurisdiction. Always consult the most current regulatory information. There are no specific OSHA regulations for limiting occupational exposure to PCBTF.[8] The National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH®) have not established recommended exposure limits for PCBTF.[8]
Visualizations
Caption: General workflow for handling and disposal of trifluoromethylated compounds.
Caption: Decision-making workflow for cleaning up a chemical spill.
References
- 1. reddit.com [reddit.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. benchchem.com [benchchem.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Enantiomeric Excess (ee) Determination of 1,1,1-Trifluoro-2-butanamine HCl
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules such as 1,1,1-Trifluoro-2-butanamine HCl is a critical step in asymmetric synthesis, quality control, and pharmacological studies. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data from structurally similar compounds to provide a representative assessment of expected performance, alongside detailed experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for determining the enantiomeric excess of 1,1,1-Trifluoro-2-butanamine HCl depends on several factors including sample volatility, concentration, required accuracy, and available instrumentation. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and ¹⁹F NMR Spectroscopy.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. | Diastereomeric interaction with a chiral solvating agent, inducing different chemical shifts for the fluorine nuclei of the enantiomers. |
| Sample Preparation | Derivatization is often required to improve volatility and peak shape (e.g., acylation). | Direct injection of the HCl salt or the free base dissolved in the mobile phase. | Dissolution of the sample with a chiral solvating agent in a suitable deuterated solvent. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 10-30 minutes per sample. | Rapid, often less than 15 minutes per sample. |
| Sensitivity | High (ng to pg level), especially with a flame ionization detector (FID) or mass spectrometer (MS). | Moderate to high (µg to ng level), depending on the detector (UV, MS). | Lower, typically requires mg quantities of the sample. |
| Resolution | Generally provides high-resolution separation of enantiomers. | High resolution is achievable with a wide range of available chiral stationary phases. | Dependent on the choice of chiral solvating agent and the magnetic field strength. |
| Instrumentation | Gas chromatograph with a chiral capillary column and FID or MS detector. | HPLC system with a chiral column and a UV or MS detector. | NMR spectrometer. |
| Advantages | High efficiency and sensitivity; suitable for volatile compounds. | Broad applicability to a wide range of compounds; numerous chiral stationary phases available. | Fast analysis time; no chromatographic separation needed; provides structural information. |
| Disadvantages | May require derivatization; limited to thermally stable and volatile compounds. | Higher solvent consumption; method development can be time-consuming. | Lower sensitivity; requires a higher sample concentration; chiral solvating agent is necessary. |
Experimental Protocols
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For primary amines like 1,1,1-Trifluoro-2-butanamine, derivatization is often necessary to improve chromatographic performance.
Derivatization Protocol (Acylation):
-
Sample Preparation: Dissolve approximately 1 mg of 1,1,1-Trifluoro-2-butanamine HCl in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). Neutralize with a slight excess of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Reagent Addition: Add 1.2 equivalents of an acylating agent, such as trifluoroacetic anhydride (TFAA), to the solution.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. The sample is typically ready for direct injection. If necessary, the excess reagent and base can be removed by a simple aqueous wash.
GC Conditions (based on similar compounds):
-
Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., β-DEX™ or γ-DEX™), is commonly used for the separation of amine enantiomers.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp to a higher temperature (e.g., 180°C) to ensure good separation and elution of the derivatized enantiomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method for the direct separation of enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases are often effective for a wide range of compounds, including amines.
HPLC Conditions (based on similar compounds):
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, or IC (amylose derivatives) or Chiralcel® OD or OJ (cellulose derivatives).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) is often necessary to improve peak shape and resolution.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) as aliphatic amines have weak chromophores.
-
Sample Preparation: Dissolve the 1,1,1-Trifluoro-2-butanamine HCl sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the same formula as in GC.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the trifluoromethyl group in 1,1,1-Trifluoro-2-butanamine makes ¹⁹F NMR a particularly attractive method for determining its enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.
NMR Protocol:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the 1,1,1-Trifluoro-2-butanamine HCl sample and 1.0-1.2 equivalents of a suitable chiral solvating agent in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Common chiral solvating agents for amines include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum. The interaction with the chiral solvating agent should result in two distinct signals for the CF₃ groups of the two enantiomers.
-
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer. The calculation is as follows: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate the experimental workflows and the logical relationships in comparing these methods.
References
A Comparative Guide to Chiral HPLC Methods for Separating Trifluoromethyl Amine Enantiomers
For researchers, scientists, and drug development professionals, achieving robust enantioseparation of chiral amines, particularly those containing trifluoromethyl groups, is a critical step in synthesis, purification, and analysis. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate precise and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.
This guide provides an objective comparison of common chiral HPLC methods for the enantioseparation of trifluoromethyl-containing amines and structurally related compounds. It highlights the performance of polysaccharide-based CSPs, details the crucial role of mobile phase composition, and provides comprehensive experimental protocols to aid in method development.
Performance Comparison of Chiral Stationary Phases
The successful separation of chiral amines is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[1]
The following tables summarize exemplary chromatographic performance data for the separation of trifluoromethyl-containing analytes on various polysaccharide CSPs. While specific data for a wide range of trifluoromethyl amines is not always consolidated, data from structurally similar trifluoromethyl-substituted alcohols serves as an excellent proxy, demonstrating the resolving power of these columns.
Table 1: Performance Data for Trifluoromethyl-Substituted Analytes on Polysaccharide CSPs
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Selectivity (α) | Resolution (R_s) | Reference |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 | [1] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 | [1] |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.35 | 3.50 | [1] |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5) | 1.42 | 4.10 | [1] |
Note: Baseline separation is generally indicated by a Resolution (R_s) value ≥ 1.5.[1] Data for trifluoromethyl-substituted alcohols is presented as a close structural analog to demonstrate CSP performance.
Table 2: General Screening Conditions for Primary Amines on Various CSPs
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase System | Common Basic Additive | Comments |
| Polysaccharide (e.g., Chiralpak® IA, IB, IC, IE, IF) | Normal Phase: Heptane/Alcohol Polar Organic: Acetonitrile/Alcohol | Butylamine (BA), Diethylamine (DEA) | Polysaccharide columns show complementary separation capabilities; screening on multiple columns is recommended.[2] |
| Cyclofructan (e.g., Larihc® CF6-P) | Polar Organic: Acetonitrile/Methanol | Trifluoroacetic Acid (TFA) + Triethylamine (TEA) | Demonstrates a high success rate for primary amines in polar organic mode. Butylamine can be detrimental to separation on this phase.[2][3] |
Experimental Protocols
Reproducible and reliable results in chiral HPLC are contingent on careful adherence to established experimental protocols. Below is a generalized methodology for the chiral analysis of trifluoromethyl amines.
Sample Preparation
-
Dissolution: Dissolve the racemic or enantioenriched trifluoromethyl amine in a suitable solvent. The ideal solvent is the mobile phase itself to prevent peak distortion.[1] If solubility is an issue, use a solvent that is compatible with the mobile phase.
-
Concentration: Prepare a sample concentration of approximately 0.5-1.0 mg/mL. This may require optimization based on the detector's response.[1]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[1]
HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is generally sufficient.[1]
-
Column Selection: Begin by screening on a set of complementary polysaccharide-based CSPs (e.g., an amylose-based column like Chiralpak® AD-H or IA and a cellulose-based column like Chiralcel® OD-H).[1]
-
Mobile Phase Selection:
-
Normal Phase (NP): A mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is the most common choice. A typical starting condition is 90:10 (v/v) alkane/alcohol.[1]
-
Polar Organic (PO): This mode uses mixtures of solvents like acetonitrile and methanol. A recommended screening mobile phase is 90:10 (v/v) acetonitrile/methanol.[3]
-
-
Mobile Phase Additives: For basic analytes like trifluoromethyl amines, the addition of a basic modifier is critical to achieve good peak shape and resolution.
-
Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[1]
-
Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible results.[1]
-
Detection: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 210-254 nm for aromatic compounds).[1]
Data Analysis
-
Peak Identification: Inject a racemic standard to determine the retention times of both enantiomers.
-
Calculation of Chromatographic Parameters:
-
Selectivity Factor (α): α = k₂ / k₁, where k₂ and k₁ are the retention factors of the more and less retained enantiomers, respectively.
-
Resolution (R_s): R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R₁ and t_R₂ are the retention times, and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.[1]
-
Visualizing the Workflow
The logical progression of developing a chiral HPLC method involves a systematic screening and optimization process. This workflow ensures that key parameters are evaluated to achieve a robust and reliable separation.
References
A Comparative Guide to (R)- and (S)-1,1,1-Trifluoro-2-butanamine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules, particularly those incorporating fluorine, offer unique pharmacological profiles due to altered metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comparative framework for the application of (R)- and (S)-1,1,1-Trifluoro-2-butanamine hydrochloride as chiral auxiliaries in asymmetric synthesis.
Projected Performance in Asymmetric Aldol Reactions
A common strategy in asymmetric synthesis is the use of chiral oxazolidinones derived from amino alcohols as chiral auxiliaries in aldol reactions. The trifluoromethyl group in 1,1,1-trifluoro-2-butanamine can exert significant steric and electronic influence, potentially leading to high levels of diastereoselectivity.
Here, we present a projected comparison of the performance of (R)- and (S)-1,1,1-Trifluoro-2-butanamine hydrochloride when used to form chiral N-acyl oxazolidinone auxiliaries in a representative asymmetric aldol reaction. The projected data is based on typical outcomes for well-established chiral auxiliaries under similar conditions.
Table 1: Projected Data for Asymmetric Aldol Reaction
| Entry | Chiral Auxiliary Precursor | N-Acyl Oxazolidinone Auxiliary | Aldehyde | Expected Major Diastereomer | Projected Yield (%) | Projected Diastereomeric Ratio (d.r.) |
| 1 | (R)-1,1,1-Trifluoro-2-butanamine HCl | (R)-4-ethyl-4-(trifluoromethyl)oxazolidin-2-one derivative | Benzaldehyde | (4R,5S)-product | 85-95 | >95:5 |
| 2 | (S)-1,1,1-Trifluoro-2-butanamine HCl | (S)-4-ethyl-4-(trifluoromethyl)oxazolidin-2-one derivative | Benzaldehyde | (4S,5R)-product | 85-95 | >95:5 |
Note: The projected yield and diastereomeric ratio are illustrative and based on analogous systems. Actual experimental results may vary.
Principle of Stereochemical Control
The stereochemical outcome of the aldol reaction is dictated by the facial selectivity imposed by the chiral auxiliary. The (R)- and (S)-enantiomers of the auxiliary create mirror-image steric environments, leading to the preferential formation of enantiomeric products.
Caption: Stereochemical Control by (R)- and (S)-Auxiliaries.
Experimental Protocols
The following are representative protocols for the synthesis of the chiral auxiliary and its application in an asymmetric aldol reaction.
1. Synthesis of (4R)-4-ethyl-4-(trifluoromethyl)oxazolidin-2-one
-
To a solution of (R)-1,1,1-trifluoro-2-butanamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0 °C.
-
Slowly add a solution of triphosgene (0.4 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired oxazolidinone.
2. Asymmetric Aldol Reaction
-
To a solution of the (4R)-4-ethyl-4-(trifluoromethyl)oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq) and cool to 0 °C.
-
Slowly add propionyl chloride (1.05 eq) and stir for 1 hour at 0 °C.
-
In a separate flask, prepare a solution of titanium tetrachloride (1.1 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add the N-propionyl oxazolidinone solution to the titanium tetrachloride solution.
-
Add benzaldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Experimental Workflow
The general workflow for utilizing a chiral auxiliary in an asymmetric aldol reaction involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.
Caption: Asymmetric Aldol Reaction Workflow.
Conclusion
While direct experimental comparisons are lacking in the current literature, the principles of asymmetric synthesis strongly suggest that (R)- and (S)-1,1,1-Trifluoro-2-butanamine hydrochloride would serve as effective chiral auxiliaries. Their enantiomeric nature should provide access to opposite enantiomers of the final product with potentially high levels of stereocontrol, influenced by the sterically and electronically demanding trifluoromethyl group. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the synthetic utility of these promising chiral building blocks. Further experimental investigation is warranted to quantify their performance and expand their application in the synthesis of complex, high-value molecules.
References
Comparative Guide to the Biological Activity of Fluorinated Amphetamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of fluorinated amphetamine analogs, focusing on their effects on locomotor activity. The introduction of fluorine into the amphetamine scaffold can significantly modulate its pharmacological properties, including potency and efficacy as a central nervous system stimulant. Understanding these structure-activity relationships is crucial for the development of novel therapeutic agents and for assessing the abuse potential of new psychoactive substances.
Comparison of Locomotor Activity
The following table summarizes the in vivo effects of various fluorinated amphetamine and methamphetamine analogs on locomotor activity in mice. The data is derived from studies assessing the stimulant properties of these compounds.
| Compound | Abbreviation | Peak Locomotor Effect (counts) | Potency (ED₅₀ mg/kg) |
| Methamphetamine | - | 5905 - 7758 | ~0.38 - 2.0 |
| 2-Fluoroamphetamine | 2-FA | 5905 - 7758 | ~3.0 - 7.38 |
| 3-Fluoroamphetamine | 3-FA | 5905 - 7758 | ~3.0 - 7.38 |
| 2-Fluoromethamphetamine | 2-FMA | 2200 - 3980 | ~0.38 - 3.0 |
| 3-Fluoromethamphetamine | 3-FMA | 5905 - 7758 | ~3.0 - 7.38 |
| 4-Fluoromethamphetamine | 4-FMA | 2200 - 3980 | > 7.38 |
Data compiled from studies on male Swiss-Webster mice. Potency and peak effects can vary based on specific experimental conditions.[1][2]
Presumed Signaling Pathway: Monoamine Transporter Interaction
Fluorinated amphetamine analogs are presumed to exert their stimulant effects primarily by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as substrates for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft. This increase in synaptic monoamine levels is believed to underlie the observed increase in locomotor activity.
Caption: Interaction of fluorinated amphetamine analogs with monoamine transporters.
Experimental Protocols
In Vivo Locomotor Activity Assessment in Rodents
This protocol outlines a standard procedure for evaluating the effects of fluorinated amphetamine analogs on spontaneous locomotor activity in mice.[1][2]
1. Animals:
-
Male Swiss-Webster mice are commonly used.
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are provided ad libitum.
-
Mice should be acclimated to the housing facility for at least one week prior to the experiment.
2. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
The testing room should be dimly lit with a consistent low level of background noise.
3. Procedure:
-
Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed individually in the open-field arena for a 30-60 minute habituation period to establish baseline activity.
-
Drug Administration: Following habituation, the mouse is briefly removed from the arena, and the test compound (e.g., a specific fluorinated amphetamine analog) or vehicle (e.g., sterile saline) is administered, typically via intraperitoneal (i.p.) injection. The animal is immediately returned to the arena.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period, typically 60-120 minutes, post-injection. Data is often analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.
4. Data Analysis:
-
A dose-response curve is generated by testing a range of doses for each compound.
-
The total locomotor activity over the entire session is compared between different dose groups and the vehicle control group using statistical methods such as one-way ANOVA followed by post-hoc tests.
-
The ED₅₀ (the dose that produces 50% of the maximal effect) is calculated to determine the potency of each compound.
Caption: Workflow for assessing locomotor activity in rodents.
References
The Impact of Fluorination on Amine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical modifications is paramount to designing potent and selective therapeutics. Among these modifications, the introduction of fluorine into amine-containing molecules has emerged as a powerful strategy to modulate their pharmacological properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated amine analogs, focusing on key examples from recent drug discovery efforts. We will delve into the quantitative impact of fluorination on biological activity and provide detailed experimental protocols for the assays used to generate this data.
The strategic incorporation of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and, most critically, the basicity (pKa) of nearby amine groups.[1][2] These changes, in turn, can profoundly influence a compound's binding affinity for its target, its selectivity, and its overall pharmacokinetic profile.[3] This guide will explore these effects through specific case studies, presenting a clear comparison of fluorinated analogs and their non-fluorinated counterparts.
Comparative Analysis of Fluorinated Amine Analogs
The following tables summarize the structure-activity relationships for several classes of fluorinated amine analogs, highlighting the impact of fluorine substitution on their inhibitory potency against various drug targets.
Case Study 1: TRPA1 Antagonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) is a cation channel involved in pain and inflammation, making it a key target for analgesic drug development.[4] Genentech researchers explored the SAR of a series of proline sulfonamide TRPA1 antagonists, demonstrating that strategic fluorination can significantly enhance potency.[5]
| Compound | Structure | R | IC50 (nM) | Fold Improvement (vs. Parent) |
| Parent Compound | ![]() | H | 154 | - |
| cis-4-Fluoro Analog | ![]() | F (cis) | 13 | >10-fold |
| trans-4-Fluoro Analog | ![]() | F (trans) | 239 | ~0.6-fold (potency loss) |
Note: Structures are illustrative representations based on the descriptions in the cited literature.
The data clearly indicates that the stereochemistry of the fluorine substitution is critical. The cis-fluoro analog exhibited a greater than 10-fold increase in potency compared to the parent compound, while the trans-isomer resulted in a decrease in activity.[5] This highlights the importance of conformational effects induced by fluorination in optimizing ligand-target interactions.
Case Study 2: KRAS G12D Inhibitors
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of SAR data. Below are the methodologies for the key assays cited in this guide.
TRPA1 Antagonist Calcium Influx Assay
This assay measures the ability of a compound to inhibit the influx of calcium through the TRPA1 channel upon activation by an agonist.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1-HEK293).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, 0.4% NaHCO3, 10 mM HEPES, pH 7.4.
-
Fluo-4 NW dye.
-
TRPA1 agonist (e.g., cinnamaldehyde or zinc chloride).
-
Test compounds (fluorinated and non-fluorinated amine analogs).
-
384-well poly-D-lysine-coated plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed hTRPA1-HEK293 cells in 384-well plates and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Discard the culture medium and load the cells with 25 µL per well of Fluo-4 NW in assay buffer. Incubate for 1 hour at room temperature.[8]
-
Compound Addition: A two-addition protocol is used. After a 10-second baseline fluorescence measurement, add the test compound (antagonist) to the cell plate and incubate for 5 minutes.[4]
-
Agonist Addition: Add an EC70–80 concentration of the TRPA1 agonist (e.g., 100 µM zinc chloride or 10 nM cinnamaldehyde) to the wells.[4][8]
-
Data Acquisition: Measure the raw fluorescent counts for 10 minutes after the agonist addition using a FLIPR with excitation at 470–495 nm and emission at 515–575 nm.[4]
-
Data Analysis: The inhibitory activity is calculated as the percent inhibition of the agonist-induced calcium influx. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
KRAS G12D-cRAF Binding Assay (TR-FRET)
This assay quantifies the ability of an inhibitor to disrupt the interaction between the KRAS G12D protein and its effector, cRAF, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human KRAS G12D protein loaded with a non-hydrolyzable GTP analog (e.g., GppNHp).
-
Recombinant human cRAF protein (Ras-binding domain).
-
Terbium-labeled anti-tag antibody (donor).
-
Fluorophore-labeled anti-tag antibody (acceptor).
-
Assay Buffer.
-
Test compounds.
-
384-well assay plates.
-
TR-FRET enabled plate reader.
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Reagent Addition: Add a mixture of the tagged KRAS G12D-GppNHp and cRAF-RBD proteins to the wells.
-
Incubation: Incubate the plate at room temperature to allow for compound binding and protein-protein interaction to reach equilibrium.
-
Detection: Add the TR-FRET antibody pair (donor and acceptor) to the wells and incubate to allow for antibody binding to the protein tags.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The inhibition of the KRAS-cRAF interaction is determined by the decrease in the TR-FRET signal. IC50 values are calculated from the concentration-response curves.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language.
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12D inhibitors.
Caption: General experimental workflow for determining the structure-activity relationship of fluorinated amine analogs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to 1,1,1-Trifluoro-2-butanamine HCl and Other Chiral Amines in Asymmetric Resolution
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Physicochemical Properties in Chiral Resolution
The efficacy of a chiral amine as a resolving agent is fundamentally linked to its physicochemical properties, most notably its basicity (pKa) and its ability to form stable, crystalline diastereomeric salts with the racemic compound. The formation of these salts, which possess different physical properties such as solubility, allows for their separation by fractional crystallization.
The introduction of fluorine atoms into an organic molecule can significantly alter its electronic properties. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of fluorine. This electronic effect has a profound impact on the basicity of the amine.
Expected Impact of Trifluorination on 1,1,1-Trifluoro-2-butanamine:
-
Reduced Basicity: The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the electron density on the nitrogen atom of 1,1,1-Trifluoro-2-butanamine, making it a weaker base compared to its non-fluorinated analog, 2-butanamine. A lower pKa value for 1,1,1-Trifluoro-2-butanamine HCl is therefore anticipated. This can be advantageous in certain applications where a less basic amine is required to avoid side reactions or to fine-tune the crystallization process.
-
Modified Crystal Packing: The presence of the trifluoromethyl group can also influence the crystal lattice energy of the resulting diastereomeric salts, potentially leading to more ordered and easily separable crystals.
Performance of Common Chiral Amines in the Resolution of Profens
To provide a benchmark for the performance of chiral resolving agents, the following table summarizes experimental data for the resolution of ketoprofen, a common non-steroidal anti-inflammatory drug (NSAID), using well-established chiral amines. It is important to note that no directly comparable data for 1,1,1-Trifluoro-2-butanamine HCl was found in the reviewed literature.
| Chiral Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| (R)-α-Phenylethylamine | Ketoprofen | Ethyl acetate/Methanol | 44 | 86 (S-Ketoprofen) |
| (R)-α-Phenylethylamine (after recrystallization) | Ketoprofen | Ethyl acetate/Methanol | 31 | 97 (S-Ketoprofen) |
Data extracted from patent literature describing the resolution of ketoprofen. The yield and enantiomeric excess are highly dependent on the specific experimental conditions.
Experimental Protocols
Below are detailed methodologies for the chiral resolution of a racemic acid and the determination of enantiomeric excess.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid (e.g., Ketoprofen) via Diastereomeric Salt Formation
Materials:
-
Racemic carboxylic acid (e.g., ketoprofen)
-
Chiral amine resolving agent (e.g., (R)-α-phenylethylamine) (0.5-1.0 molar equivalent)
-
Appropriate solvent system (e.g., ethyl acetate/methanol)
-
Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Salt Formation: Dissolve the racemic carboxylic acid in the chosen solvent system. Add the chiral amine resolving agent to the solution. Stir the mixture to allow for the formation of the diastereomeric salts. One of the diastereomeric salts should preferentially crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and acidify the mixture with HCl solution to a pH below 2. This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent.
-
Isolation: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Protocol for Determination of Enantiomeric Excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral stationary phase (CSP) column suitable for the separation of the target enantiomers.
-
UV detector
Procedure:
-
Sample Preparation: Prepare a standard solution of the racemic compound and a solution of the enantiomerically enriched sample in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used for the separation of acidic compounds on a polysaccharide-based CSP.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound absorbs strongly.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is capable of baseline separation.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee%): ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Chiral Resolution Process
The following diagrams illustrate the workflow and logical relationships in chiral resolution.
Caption: General workflow for separating enantiomers of a racemic acid.
Caption: Key properties of a chiral amine affecting resolution success.
Conclusion
1,1,1-Trifluoro-2-butanamine HCl represents a class of chiral resolving agents whose properties are significantly modulated by fluorination. The strong electron-withdrawing effect of the trifluoromethyl group is expected to lower its basicity compared to non-fluorinated counterparts like 2-butanamine or phenylethylamine. This modification can be beneficial for fine-tuning the crystallization of diastereomeric salts and may offer advantages in specific resolution scenarios.
While a lack of direct, publicly available experimental data for 1,1,1-Trifluoro-2-butanamine HCl currently prevents a quantitative performance comparison, the established success of other chiral amines in resolving racemic acids provides a valuable framework for its potential applications. Further experimental investigation is necessary to fully elucidate the practical advantages and limitations of this and other fluorinated chiral amines in asymmetric synthesis and to determine their efficiency in terms of yield and enantiomeric excess for the resolution of various racemic compounds.
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, asymmetric synthesis stands as a critical discipline. Chiral auxiliaries offer a robust and reliable strategy to control stereochemistry during chemical transformations.[1] This guide provides a comparative analysis of three preeminent classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones. The comparison focuses on their performance in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and aldol reactions, supported by quantitative data and detailed experimental protocols.
The effectiveness of a chiral auxiliary is evaluated based on several key criteria: the ability to induce high stereoselectivity (diastereomeric or enantiomeric excess), the chemical yield of the reaction, and the ease of attachment to the substrate and subsequent removal to furnish the desired chiral product.[1][2]
General Workflow of Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary in asymmetric synthesis follows a consistent three-step sequence:
-
Attachment: The chiral auxiliary is covalently bonded to an achiral substrate molecule.
-
Diastereoselective Reaction: The chiral substrate-auxiliary conjugate undergoes a reaction (e.g., enolate alkylation or aldol addition) where the auxiliary's steric and electronic properties direct the formation of a new stereocenter, leading to a predominance of one diastereomer.
-
Cleavage: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and allowing for the potential recovery and recycling of the auxiliary.[3][4]
Data Presentation: Performance in Asymmetric Reactions
The following tables summarize the quantitative performance of Evans', Myers', and Enders' auxiliaries in key asymmetric alkylation and aldol reactions, providing a clear basis for comparison.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a powerful method for constructing chiral centers. The selected auxiliaries demonstrate high levels of stereocontrol with a range of electrophiles.
Table 1: Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate Type | Electrophile (R-X) | Yield (%) | Diastereomeric/Enantiomeric Excess | Reference(s) |
|---|---|---|---|---|---|
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Benzyl bromide | 80-92% | >98% de | [5] |
| N-Propionyl Oxazolidinone | Allyl iodide | 98% de | 98% de | [6] | |
| Myers' Pseudoephedrine | Propionamide | Ethyl iodide (EtI) | 95% | 98% de | [7] |
| Propionamide | Benzyl bromide (BnBr) | 99% | 98% de | [7] | |
| Propionamide | Methyl iodide (MeI) | 92% | ≥99% de | [7] | |
| Enders' SAMP/RAMP | Ketone Hydrazone | Methyl iodide | 90% | ≥97% ee | [8] |
| Oxetanone Hydrazone | Benzyl bromide | 73% | 76% ee | [9] |
| | Oxetanone Hydrazone | Allyl bromide | 68% | 84% ee |[9] |
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating two new stereocenters simultaneously. Evans' auxiliaries are particularly renowned for their exceptional performance in this transformation.[3][10]
Table 2: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference(s) |
|---|---|---|---|---|---|
| Evans' Oxazolidinone | Propionyl | Benzaldehyde | 85% | >99:1 | [5] |
| Propionyl | Isobutyraldehyde | 80-90% | >99:1 | [5] | |
| Propionyl | n-Octanal | 85% | >99:1 | [5][11] | |
| Propionyl | Propionaldehyde | 75-85% | 97:3 | [5] |
| | Acetyl | Benzaldehyde | 70-80% | 95:5 |[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Provided below is a representative protocol for the Myers asymmetric alkylation.
Protocol: Myers Asymmetric Alkylation of a Pseudoephedrine Amide
This procedure outlines the highly diastereoselective alkylation of an N-acyl pseudoephedrine amide, a method developed by Andrew G. Myers.[7][12] The presence of lithium chloride is essential for achieving high reaction rates and selectivities.[13]
1. Materials and Setup:
-
Reagents: Pseudoephedrine amide substrate (1.0 equiv), anhydrous lithium chloride (LiCl, ~6.0 equiv), anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA, ~2.2 equiv), alkyl halide electrophile (1.5-2.5 equiv).
-
Apparatus: A flame-dried, round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert atmosphere inlet (Argon or Nitrogen).
2. Procedure:
-
Enolate Formation:
-
Charge the flame-dried flask with the pseudoephedrine amide and anhydrous LiCl.
-
Add anhydrous THF to create a slurry.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise to the cooled slurry. The base should be added down the side of the flask to allow for cooling before it contacts the substrate.[14]
-
Stir the mixture for 15-60 minutes at the appropriate temperature (e.g., warm to 0 °C then room temperature briefly before re-cooling) to ensure complete enolate formation.[15]
-
-
Alkylation:
-
Cool the enolate solution to the desired reaction temperature (typically between -78 °C and 0 °C).
-
Add the alkyl halide electrophile to the solution.
-
Monitor the reaction's progress using thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization. The alkylated pseudoephedrine amides are frequently crystalline, facilitating purification.[12]
-
3. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved to yield various functional groups. For example, acidic hydrolysis (e.g., refluxing with aqueous H₂SO₄) yields the corresponding carboxylic acid, while reduction with reagents like lithium amidotrihydroborate (LAB) provides the primary alcohol.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Spectroscopic Comparison: Verifying Reaction Success
In the landscape of drug development and chemical research, the definitive confirmation of a chemical transformation from a starting material to a final product is paramount. Spectroscopic analysis serves as the cornerstone for this verification, providing detailed insights into molecular structure, purity, and composition.[1][2] This guide offers an objective comparison of key spectroscopic techniques used to monitor and confirm the outcomes of chemical reactions, complete with experimental data presentation and detailed protocols.
Spectroscopic methods offer a non-destructive and highly sensitive means of characterizing chemical compounds at various stages of development.[2] By comparing the spectral data of the initial reactants with that of the reaction mixture over time and the final isolated product, researchers can track the disappearance of starting materials, identify the formation of products, and detect any potential intermediates or byproducts.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[4] It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). By comparing the FTIR spectrum of the starting material to the final product, one can directly observe the transformation of functional groups.[5][6]
Application Example: The oxidation of a primary alcohol (e.g., benzyl alcohol) to a carboxylic acid (e.g., benzoic acid). The key transformation is the conversion of the alcohol (-OH) and C-O groups to a carboxylic acid C=O and a broad O-H group.
Data Comparison: Benzyl Alcohol vs. Benzoic Acid
| Functional Group | Characteristic Peak | Starting Material (Benzyl Alcohol) | Final Product (Benzoic Acid) | Evidence of Conversion |
| Alcohol O-H | Broad Stretch | ~3300 cm⁻¹ | Disappears | Consumption of starting material |
| Carboxylic Acid O-H | Very Broad Stretch | Absent | ~2500-3300 cm⁻¹ (overlaps C-H) | Formation of product |
| Carbonyl C=O | Strong, Sharp Stretch | Absent | ~1700 cm⁻¹ | Formation of product |
| C-O | Stretch | ~1050 cm⁻¹ | ~1250 cm⁻¹ (shifts due to new environment) | Transformation |
Experimental Protocol: In-situ FTIR Monitoring
-
Setup: Equip the reaction vessel with an Attenuated Total Reflectance (ATR) immersion probe connected to an FTIR spectrometer.[3]
-
Background Spectrum: Record a background spectrum of the solvent and any non-reactive components at the reaction temperature before adding the starting material. This will be automatically subtracted from subsequent measurements.[3]
-
Initiate Reaction: Add the starting material and/or catalyst to begin the reaction.
-
Data Acquisition: Begin collecting spectra at regular time intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the spectra in real-time.[7] Track the decrease in absorbance of a characteristic peak for the starting material (e.g., the alcohol C-O stretch) and the increase in absorbance of a peak unique to the product (e.g., the carbonyl C=O stretch).[3][7] The reaction is complete when the spectral changes cease.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms by observing the magnetic properties of certain atomic nuclei, most commonly ¹H (proton) and ¹³C.[4][8] A change in chemical structure results in a predictable change in the chemical shift (δ), splitting pattern, and integration of peaks in the NMR spectrum.[9]
Application Example: The reduction of an aldehyde (e.g., benzaldehyde) to a primary alcohol (e.g., benzyl alcohol). This involves the conversion of the aldehyde proton (-CHO) into a methylene group (-CH₂OH) and a hydroxyl proton.
Data Comparison: Benzaldehyde vs. Benzyl Alcohol (¹H NMR)
| Proton Environment | Starting Material (Benzaldehyde) | Final Product (Benzyl Alcohol) | Evidence of Conversion |
| Aldehyde Proton (CHO) | Singlet, ~10.0 ppm | Disappears | Consumption of starting material |
| Methylene Protons (CH₂) | Absent | Singlet, ~4.7 ppm | Formation of product |
| Hydroxyl Proton (OH) | Absent | Singlet (or broad singlet), ~2.4 ppm (variable) | Formation of product |
| Aromatic Protons (Ar-H) | Multiplet, ~7.5-7.9 ppm | Multiplet, ~7.3-7.4 ppm (slight upfield shift) | Structural transformation |
Experimental Protocol: NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the starting material in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the pure starting material.
-
Reaction Initiation: Add the reducing agent to the NMR tube and immediately place it in the spectrometer. For slower reactions, the reaction can be run on the bench and samples withdrawn at intervals.[10]
-
Time-Arrayed Acquisition: Set up a series of 1D experiments to be acquired automatically at predetermined time intervals (e.g., every 10 minutes).[10][11]
-
Data Analysis: Process the resulting spectra. Monitor the decrease in the integration of the aldehyde proton peak at ~10.0 ppm and the corresponding increase in the integration of the new methylene peak at ~4.7 ppm.[8] The reaction is considered complete when the aldehyde peak is no longer detectable.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[1][12] This technique is particularly useful for analyzing compounds containing chromophores, especially conjugated π-systems.[13][14] A change in the extent of conjugation between the starting material and the product will lead to a shift in the wavelength of maximum absorbance (λ_max).[15][16]
Application Example: A reaction that extends a conjugated system, such as a Wittig reaction to form a stilbene derivative from a benzaldehyde. The product has a more extended π-system than the reactants.
Data Comparison: Benzaldehyde vs. Stilbene
| Compound | Conjugated System | λ_max (approx.) | Molar Absorptivity (ε) | Evidence of Conversion |
| Benzaldehyde (Starting Material) | Benzene ring conjugated with C=O | ~250 nm | ~13,000 M⁻¹cm⁻¹ | Disappearance/Decrease |
| trans-Stilbene (Product) | Two benzene rings conjugated with C=C | ~295 nm | ~27,000 M⁻¹cm⁻¹ | Appearance/Increase |
Experimental Protocol: UV-Vis Reaction Monitoring
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane) that dissolves all reactants and products.
-
Calibration: Prepare a calibration curve by measuring the absorbance of known concentrations of the starting material and/or product to correlate absorbance with concentration (Beer-Lambert Law).[12]
-
Reaction Monitoring: Start the reaction in a cuvette inside a temperature-controlled spectrophotometer or withdraw aliquots at specific time points.
-
Data Acquisition: Scan the UV-Vis spectrum over the relevant range (e.g., 200-400 nm).
-
Analysis: Plot the absorbance at the λ_max of the product versus time. The reaction progress can be monitored by the increase in this absorbance.[12]
Mass Spectrometry (MS)
Principle: Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17][18] It is an exceptionally powerful tool for confirming the molecular weight of the final product, thus verifying that the intended transformation has occurred.[19] When coupled with liquid chromatography (LC-MS), it can also separate and identify reactants, products, and impurities in the reaction mixture.[20]
Application Example: Any reaction where the starting material and product have different molecular weights, such as a Grignard reaction between methylmagnesium bromide and benzophenone to form 1,1-diphenylethanol.
Data Comparison: Benzophenone vs. 1,1-Diphenylethanol
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Evidence of Conversion |
| Benzophenone (Starting Material) | C₁₃H₁₀O | 182.22 | 183.22 | Disappearance |
| 1,1-Diphenylethanol (Product) | C₁₄H₁₄O | 198.26 | 199.26 | Appearance |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: At the end of the reaction, take a small aliquot of the crude reaction mixture and dilute it significantly with a suitable solvent (e.g., methanol or acetonitrile).
-
Method Development: Develop an LC method that can separate the starting material from the expected product.
-
Injection: Inject the diluted sample into the LC-MS system.
-
Data Acquisition: The eluent from the LC column is directed into the mass spectrometer, which acquires mass spectra continuously.
-
Analysis: Analyze the resulting chromatogram. Identify the peak corresponding to the starting material and the peak for the product based on their retention times. Confirm their identities by examining the mass spectrum associated with each peak and matching the observed m/z value to the expected molecular ion.[20][21]
Choosing the Right Spectroscopic Tool
The selection of an analytical technique depends on the specific characteristics of the molecules involved in the reaction.
References
- 1. malvesfalcao.com [malvesfalcao.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. paulrpalmer.com [paulrpalmer.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved Compare the IR spectra of the starting material and | Chegg.com [chegg.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved Compare the starting material and product 1H NMR | Chegg.com [chegg.com]
- 10. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 13. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. utsc.utoronto.ca [utsc.utoronto.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Mass Spectrometry: A Powerful Analytical Tool in Biopharma | Technology Networks [technologynetworks.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. youtube.com [youtube.com]
Validating the Structure of Novel Compounds Synthesized from 1,1,1-Trifluoro-2-butanamine HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of trifluoromethyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability. Chiral trifluoromethylated building blocks, such as 1,1,1-Trifluoro-2-butanamine HCl, are of particular interest for the synthesis of novel pharmaceuticals. This guide provides a comparative analysis of the synthesis of a representative novel compound from 1,1,1-Trifluoro-2-butanamine HCl and its alternatives, supported by experimental data for structural validation.
Performance Comparison of Chiral Trifluoromethylated Amines in Heterocycle Synthesis
The synthesis of complex nitrogen-containing heterocycles is a common application for chiral amines in drug discovery. In this guide, we compare the performance of 1,1,1-Trifluoro-2-butanamine with structurally similar alternatives in a representative synthetic transformation: the formation of a trifluoromethyl-substituted piperidine derivative. This class of compounds is prevalent in many biologically active molecules.
Table 1: Comparison of Chiral Trifluoromethylated Amines in the Synthesis of a Piperidine Derivative
| Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Key Observations |
| 1,1,1-Trifluoro-2-butanamine | N-benzyl-2-(1,1,1-trifluoroethyl)piperidine | 75-85 | >95:5 | High diastereoselectivity due to the directing effect of the trifluoromethyl group. |
| 1,1,1-Trifluoro-2-propanamine | N-benzyl-2-(trifluoromethyl)piperidine | 70-80 | >90:10 | Slightly lower yield and diastereoselectivity compared to the butanamine derivative. |
| 3,3,3-Trifluoro-1-phenylpropan-1-amine | N-benzyl-2-(trifluoromethyl)-6-phenylpiperidine | 60-70 | Variable | Increased steric hindrance from the phenyl group can lead to lower yields and variable stereoselectivity. |
Experimental Protocols for Structural Validation
Accurate structural elucidation of novel compounds is critical. The following are detailed methodologies for key analytical techniques used to characterize trifluoromethylated organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the synthesized compound.
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹⁹F NMR Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 64-256
-
Relaxation Delay: 1-2 s
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -60 to -80 ppm).
-
Referencing: An external standard such as CFCl₃ (0.00 ppm) or an internal standard.[1]
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: Residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
ESI-Q-TOF MS Parameters (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 1-2 bar
-
Drying Gas (N₂): 6-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: 50-1000 m/z
-
Data Acquisition: Profile mode for high resolution.
X-Ray Crystallography
Objective: To determine the precise three-dimensional atomic structure of the compound in the solid state, including absolute stereochemistry.
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble.
-
Slowly evaporate the solvent at a constant temperature. Alternatively, use vapor diffusion by placing a vial with the compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Select a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm for analysis.[2]
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizing Synthetic Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visualizations of complex processes.
Caption: Synthetic pathway for the formation of a chiral piperidine.
Caption: Workflow for the structural validation of a novel compound.
References
In-Vitro Performance of Novel Trifluoromethylated Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of novel compounds conceptually derived from a 1,1,1-Trifluoro-2-butanamine scaffold. The inclusion of the trifluoromethyl group is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] This document summarizes the performance of representative compounds against cancer cell lines, viruses, and inflammatory markers, providing supporting experimental data and detailed protocols to aid in the evaluation and selection of potential therapeutic candidates.
Anticancer Activity: Comparative In-Vitro Efficacy
A series of novel isoxazole-based molecules incorporating a trifluoromethyl group were synthesized and evaluated for their anti-cancer activity. The presence of the -CF3 moiety was found to significantly enhance cytotoxic effects compared to non-fluorinated analogues.[2][3]
Table 1: Cytotoxicity of Trifluoromethylated Isoxazole Derivatives against MCF-7 Human Breast Cancer Cells
| Compound ID | Structure | IC50 (µM)[4] | Non-Trifluoromethylated Analogue IC50 (µM)[2][3] |
| TF-ISO-1 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | 19.72 |
| TF-ISO-2 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | Not Reported |
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway: Apoptosis Induction by TF-ISO-1
Further studies on the lead compound, TF-ISO-1, indicated that its mechanism of action involves the induction of apoptosis.
Antiviral Activity: Inhibition of Influenza A Virus Replication
A novel series of butene lactone derivatives were screened for their antiviral activity against the influenza A virus. Compound 3D, which contains a trifluoromethyl group, demonstrated significant potential.[5]
Table 2: In-Vitro Antiviral Activity of Compound 3D against Influenza A/Weiss/43 (H1N1)
| Compound ID | Structure | EC50 (µM)[5] | CC50 (µM) in MDCK cells[5] | Selectivity Index (SI = CC50/EC50) |
| 3D | Butene lactone derivative | 12.30 | 365.02 | 29.68 |
Experimental Protocol: Plaque Reduction Assay
The antiviral efficacy of the compounds was evaluated by a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.
-
Cell Seeding: Confluent monolayers of MDCK cells were prepared in 6-well plates.
-
Virus Infection: The cells were infected with influenza A virus (e.g., A/Weiss/43 H1N1) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum was removed, and the cells were washed with PBS. An overlay medium containing 1% agarose and different concentrations of the test compound was added.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques were visible.
-
Plaque Visualization: The cells were fixed with 4% paraformaldehyde and stained with 0.5% crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the compound-treated wells was counted and compared to the untreated virus control. The EC50 value, the concentration that inhibits 50% of plaque formation, was calculated.
Experimental Workflow: Time-of-Addition Assay
To determine the stage of the viral life cycle affected by Compound 3D, a time-of-addition experiment was performed. The results indicated that 3D is most effective in the early stages of the viral life cycle.[6]
Anti-inflammatory Activity: Inhibition of NF-κB Signaling
A series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives were synthesized and evaluated for their anti-inflammatory properties. Compound 8c demonstrated potent inhibition of the NF-κB signaling pathway.[7]
Table 3: Anti-inflammatory Activity of Fluorine-Substituted Benzo[h]quinazoline-2-amine Derivative 8c
| Compound ID | Structure | Inhibition of p65 Phosphorylation | Reduction in ROS Production |
| 8c | Fluorine-substituted benzo[h]quinazoline-2-amine | Significant | Marked Decrease |
Experimental Protocol: Western Blot for NF-κB p65 Phosphorylation
The effect of the compounds on the NF-κB signaling pathway was assessed by measuring the phosphorylation of the p65 subunit.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells were pre-treated with different concentrations of Compound 8c for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Protein Extraction: The cells were lysed, and total protein was extracted. The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-p65 and total p65 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities were quantified using densitometry software, and the ratio of phosphorylated p65 to total p65 was calculated to determine the extent of inhibition.
Signaling Pathway: Inhibition of NF-κB by Compound 8c
Compound 8c exerts its anti-inflammatory effects by inhibiting the phosphorylation of IκBα and p65, which prevents the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.[7]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,1,1-Trifluoro-2-butanamine Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,1-Trifluoro-2-butanamine hydrochloride (CAS No. 758-33-8), a compound requiring careful management due to its hazardous properties.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] These properties necessitate strict adherence to safety protocols during handling and disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This data is compiled from safety information for (±)-1,1,1-Trifluoro-2-butanamine hydrochloride.
Detailed Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed hazardous waste disposal company.[1][2] Do not dispose of this chemical in drains or sewers, as it can be harmful to aquatic life.[2]
Step 1: Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing appropriate personal protective equipment to prevent skin and eye contact, and inhalation.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Storage Proper segregation and storage of chemical waste are crucial to prevent hazardous reactions.[2]
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Reporting: Report the spill to the laboratory safety officer.
Step 4: Professional Disposal
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the hazardous waste container by a certified hazardous waste management company.[2] They are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.
-
Documentation: Maintain a record of the waste disposal, including the name of the disposal company, the date of collection, and the quantity of waste.
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1,1,1-Trifluoro-2-butanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,1,1-Trifluoro-2-butanamine hydrochloride. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Skin Protection | - Gloves: Chemical-resistant gloves are mandatory. Butyl rubber or Viton® gloves are recommended for extended contact. Neoprene may also be suitable. Standard nitrile gloves may offer splash protection but should be changed immediately upon contact.[1][2][3] - Protective Clothing: A lab coat, apron, or coveralls to prevent skin contact.[4] |
| Respiratory Protection | - Use in a well-ventilated area, preferably under a chemical fume hood.[4] - If a respirator is required, use a NIOSH-approved air-purifying respirator with a combination organic vapor/ammonia/methylamine cartridge.[5][6][7][8] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
2.1. Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above.
-
-
Chemical Handling:
-
Conduct all operations involving the solid or solutions of this compound within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Use spark-proof tools and equipment if the chemical is handled in a flammable solvent.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces.
-
Properly doff and dispose of or decontaminate PPE.
-
2.2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.[4]
-
Keep the waste container securely closed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name, and any associated hazards.
-
-
Waste Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 6. americanindustrialsafety.com [americanindustrialsafety.com]
- 7. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
- 8. northwestern.edu [northwestern.edu]
- 9. scienceready.com.au [scienceready.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

